MAK683 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
2170606-94-5 |
|---|---|
Molecular Formula |
C20H18ClFN6O |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methyl-3-pyridinyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine;hydrochloride |
InChI |
InChI=1S/C20H17FN6O.ClH/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21;/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24);1H |
InChI Key |
YHAMPXCHEHVBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of MAK683 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAK683 hydrochloride is a first-in-class, orally bioavailable, and selective small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It exerts its anticancer effects through a novel allosteric mechanism, targeting the Embryonic Ectoderm Development (EED) subunit, a non-catalytic but essential component of the PRC2 complex. By binding to the H3K27me3-binding pocket of EED, MAK683 disrupts the allosteric activation of the catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), leading to a global reduction in histone H3 lysine 27 trimethylation (H3K27me3). This epigenetic modification results in the derepression of target genes, ultimately leading to anti-proliferative effects in various cancer models. This guide provides an in-depth overview of the mechanism of action of MAK683, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.
Introduction to the PRC2 Complex and its Role in Cancer
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator responsible for maintaining transcriptional repression of a wide array of genes involved in development and cell differentiation. The core components of the PRC2 complex are EZH2, the catalytic subunit responsible for methylating H3K27, SUZ12 (Suppressor of Zeste 12), and EED. EED plays a crucial role in the complex's activity by binding to H3K27me3, a mark that PRC2 itself deposits, leading to a positive feedback loop that propagates the repressive chromatin state. Dysregulation of PRC2 activity, often through gain-of-function mutations in EZH2 or overexpression of its components, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma and certain solid tumors.
This compound: An Allosteric Inhibitor of PRC2
MAK683 was developed as a potent and selective inhibitor of the PRC2 complex through a mechanism distinct from direct EZH2 catalytic inhibitors. It functions as an allosteric inhibitor by targeting the EED subunit.
Molecular Mechanism of Action
MAK683 binds to the aromatic cage of the EED subunit that normally recognizes and binds to H3K27me3.[1] This binding event induces a conformational change in EED, which in turn prevents its interaction with EZH2.[1] The disruption of the EED-EZH2 interaction abrogates the allosteric activation of EZH2's methyltransferase activity.[2] Consequently, the catalytic activity of the entire PRC2 complex is inhibited, leading to a global decrease in H3K27me3 levels. The reduction of this repressive histone mark results in the derepression of PRC2 target genes, including tumor suppressor genes, which contributes to the anti-proliferative effects of MAK683.[3]
Quantitative Data
The inhibitory activity of MAK683 has been quantified through various biochemical and cellular assays.
| Assay Type | Description | IC50 (nM) | Reference |
| EED Alphascreen Binding Assay | Measures the ability of MAK683 to disrupt the interaction between EED and a biotinylated H3K27me3 peptide. | 59 | [4] |
| LC-MS Based EED Binding Assay | Quantifies the binding of MAK683 to EED using liquid chromatography-mass spectrometry. | 89 | [4] |
| EED ELISA Assay | Enzyme-linked immunosorbent assay to measure the inhibition of the EED-H3K27me3 interaction. | 26 | [4] |
| Cellular H3K27me3 Inhibition (HeLa) | Measures the reduction of H3K27me3 levels in HeLa cells after 72 hours of treatment. | 1.014 | |
| Antiproliferative Activity (KARPAS422) | Measures the inhibition of proliferation in the B-cell lymphoma cell line KARPAS422 after 14 days of treatment. | 30 | [4] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
EED Alphascreen Binding Assay
This assay quantifies the ability of MAK683 to disrupt the protein-protein interaction between EED and a trimethylated histone H3 peptide.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of MAK683 in assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Assay Plate Preparation: Add 5 µL of the MAK683 dilutions or DMSO control to the wells of a 384-well ProxiPlate.
-
Protein-Peptide Mixture: Prepare a mixture of GST-tagged EED protein and biotinylated H3K27me3 peptide in assay buffer.
-
Incubation: Add 10 µL of the protein-peptide mixture to each well and incubate for 30 minutes at room temperature.
-
Bead Addition: Prepare a suspension of Glutathione donor beads and Streptavidin acceptor beads in the assay buffer. Add 10 µL of this suspension to each well.
-
Signal Detection: Incubate the plate in the dark at room temperature for 1 hour. Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission detection between 520-620 nm.
-
Data Analysis: Calculate the percent inhibition based on the signals from the DMSO control (0% inhibition) and a no-protein control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 AlphaLISA Assay
This assay measures the levels of H3K27me3 in cells following treatment with MAK683.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of MAK683 or DMSO for the desired duration (e.g., 72 hours).
-
Cell Lysis: Remove the culture medium and lyse the cells using a lysis buffer containing a protease inhibitor cocktail.
-
Histone Extraction: Add a histone extraction buffer to release the nuclear proteins.
-
AlphaLISA Reaction:
-
Transfer the histone extracts to a 384-well ProxiPlate.
-
Add a mixture of anti-H3K27me3 acceptor beads and a biotinylated anti-Histone H3 (C-terminus) antibody. Incubate for 60 minutes at room temperature.
-
Add Streptavidin-coated donor beads and incubate for 60 minutes in the dark at room temperature.
-
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Normalize the H3K27me3 signal to the total histone H3 signal. Calculate the percent reduction in H3K27me3 levels relative to the DMSO-treated control and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of MAK683 on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KARPAS422) in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of MAK683 or DMSO to the wells.
-
Incubation: Incubate the cells for an extended period (e.g., 14 days), refreshing the medium with the compound every 3-4 days.
-
Viability Assessment: At the end of the incubation period, measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO control and determine the IC50 value using a non-linear regression model.
Conclusion
This compound represents a novel therapeutic strategy for cancers dependent on PRC2 activity. Its unique allosteric mechanism of action, targeting the EED subunit, provides a differentiated approach compared to direct EZH2 catalytic inhibitors. The potent and selective inhibition of the PRC2 complex by MAK683 leads to a reduction in the repressive H3K27me3 mark, derepression of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on epigenetic therapies in oncology.
References
- 1. Discovery of First-in-Class, Potent, and Orally Bioavailable Embryonic Ectoderm Development (EED) Inhibitor with Robust Anticancer Efficacy. | Semantic Scholar [semanticscholar.org]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
MAK683: An Allosteric EED Inhibitor Targeting the PRC2 Complex
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of MAK683, a clinical-stage, orally bioavailable small molecule that acts as an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) by targeting the Embryonic Ectoderm Development (EED) subunit. Dysregulation of PRC2 activity is a known driver in various malignancies, making it a compelling target for cancer therapy. MAK683 represents a novel therapeutic strategy to counteract the oncogenic signaling mediated by PRC2.
Core Mechanism of Action: Targeting the PRC2-EED Axis
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein histone methyltransferase essential for epigenetic gene silencing.[1][2][3][4] The core components of this complex are the catalytic subunit EZH2 (or its homolog EZH1), SUZ12, and EED.[1][2][5] PRC2 catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive mark that leads to transcriptional silencing of target genes.[3][4][6]
The EED subunit is critical for PRC2's function. It acts as a scaffold protein and contains an aromatic cage that specifically recognizes and binds to the H3K27me3 mark.[7][8] This binding event is not merely for localization; it induces a conformational change in the PRC2 complex that allosterically stimulates the catalytic activity of EZH2 by 10- to 20-fold.[8] This creates a positive feedback loop that propagates the H3K27me3 repressive mark across chromatin.[8]
MAK683 is an allosteric inhibitor that disrupts this feedback mechanism.[1][9] It selectively binds to the H3K27me3-binding pocket of EED.[1][10] This binding prevents the interaction between EED and H3K27me3, thereby blocking the allosteric activation of EZH2.[1] The disruption of the EED-EZH2 protein-protein interaction leads to a loss of PRC2 activity, a global reduction in H3K27me3 levels, and subsequent reactivation of PRC2-target genes, including tumor suppressor genes.[1][9] This ultimately results in decreased proliferation of PRC2-dependent cancer cells.[1]
Quantitative Data Summary
The preclinical and clinical development of MAK683 has generated significant quantitative data, which is summarized below for clarity and comparison.
Table 1: Biochemical Activity of MAK683
| Assay Type | Target | IC₅₀ Value | Reference |
| AlphaScreen Binding Assay | EED | 59 nM | [11] |
| LC-MS Assay | EED | 89 nM | [11] |
| ELISA Assay | EED | 26 nM | [11] |
| PRC2 Enzyme Activity Assay | PRC2 | 7 nM | [12] |
Table 2: Cellular Activity of MAK683
| Cell Line | Cancer Type | Metric | Value | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | IC₅₀ (14 days) | 30 nM | [11] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | GI₅₀ | 4 nM | [8] |
| WSU-DLCL2 (EZH2-Y641F) | Diffuse Large B-cell Lymphoma (DLBCL) | IC₅₀ | 1.153 nM | [13] |
| HeLa | Cervical Cancer | H3K27me3 Inhibition IC₅₀ | 1.014 nM | [13] |
Table 3: Preclinical Pharmacokinetics of MAK683
| Species | Plasma Clearance | Oral Bioavailability (1-2 mg/kg) | Fraction Unbound in Plasma | Reference |
| Mouse | Low to Moderate | Moderate to High | 0.15 | [14][15] |
| Rat | Low to Moderate | Moderate to High | 0.09 | [14][15] |
| Dog | Low to Moderate | Moderate to High | 0.24 | [14][15] |
| Human | Low to Moderate | (Predicted) | 0.13 | [14][15] |
Table 4: Clinical Trial Overview (NCT02900651)
| Parameter | Description |
| Phase | Phase I/II |
| Title | Safety and Efficacy of MAK683 in Adult Patients With Advanced Malignancies |
| Patient Population | Adults with advanced solid tumors or lymphomas, including DLBCL and nasopharyngeal carcinoma, with no effective standard treatment available.[16][17] |
| Dosing Regimens | Once daily (QD) from 10 to 800 mg; Twice daily (BID) from 60 to 300 mg, administered orally in 28-day cycles.[16] |
| Primary Objectives | Characterize safety, tolerability, and determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D).[16][17] |
| Pharmacokinetics | Rapidly absorbed with a median Tmax of ~1-4 hours. Drug exposure increased with dose.[16][18] |
| Preliminary Efficacy (DLBCL) | Overall response rate of 16% and a disease control rate of 29%.[16] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are generalized protocols for key experiments used to characterize MAK683.
Biochemical Assay for PRC2 Inhibition (Radiometric Filter Binding)
This assay quantifies the methyltransferase activity of the PRC2 complex by measuring the incorporation of a radiolabeled methyl group onto a histone H3 peptide substrate.
-
Reagents & Materials : Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2), biotinylated H3 (1-28) peptide, S-[³H-methyl]-adenosyl-L-methionine (³H-SAM), MAK683, assay buffer, streptavidin-coated filter plates, scintillation fluid.
-
Procedure :
-
Prepare serial dilutions of MAK683 in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the PRC2 enzyme, H3 peptide substrate, and the diluted MAK683 or DMSO vehicle control.
-
Pre-incubate the mixture at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution.
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, radiolabeled peptide.
-
Wash the plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis : Calculate the percent inhibition for each MAK683 concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of MAK683 on the proliferation and viability of cancer cell lines.
-
Reagents & Materials : Cancer cell line (e.g., KARPAS-422), complete cell culture medium, MAK683, 96-well opaque plates, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure :
-
Seed cells in a 96-well opaque plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MAK683.
-
Treat the cells with varying concentrations of MAK683 or DMSO vehicle control.
-
Incubate the plate for an extended period (e.g., 7 to 14 days), refreshing the medium with the compound as needed.
-
At the end of the incubation, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Normalize the luminescence signal to the DMSO-treated control wells to determine the percent viability. Calculate the GI₅₀ or IC₅₀ value by plotting percent viability against the log of the inhibitor concentration.
In Vivo Xenograft Model Efficacy Study
This protocol assesses the anti-tumor activity of MAK683 in a living organism.
-
Model System : Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with a suspension of a human cancer cell line (e.g., KARPAS-422).
-
Procedure :
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, MAK683 at various doses).
-
Administer MAK683 or vehicle orally, once or twice daily, according to the planned schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a defined period (e.g., 28-36 days) or until tumors in the control group reach a predetermined endpoint size.
-
-
Data Analysis : Compare the mean tumor volume of the MAK683-treated groups to the vehicle control group. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze statistical significance between groups.
Experimental and Logical Workflows
The development and characterization of an inhibitor like MAK683 follow a structured progression from initial discovery to preclinical and clinical evaluation.
References
- 1. Facebook [cancer.gov]
- 2. PRC2 - Wikipedia [en.wikipedia.org]
- 3. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. novartis.com [novartis.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacokinetics and metabolism of MAK683, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Facebook [cancer.gov]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
Downstream Targets of MAK683 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MAK683 is a potent and selective, orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2). By allosterically binding to the H3K27me3-binding pocket of EED, MAK683 disrupts the interaction between EED and the catalytic subunit of PRC2, EZH2. This disruption leads to the inhibition of PRC2's histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Consequently, MAK683 treatment leads to the de-repression of a specific set of genes, ultimately impacting cancer cell proliferation, senescence, and the tumor microenvironment. This technical guide provides a comprehensive overview of the known downstream targets of MAK683, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action of MAK683
MAK683's primary mechanism of action is the allosteric inhibition of the PRC2 complex. The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a crucial epigenetic regulator that catalyzes the trimethylation of H3K27. This H3K27me3 mark is a hallmark of transcriptionally silent chromatin. EED's interaction with H3K27me3 on adjacent nucleosomes is critical for the propagation and maintenance of this repressive mark.
MAK683 binds to the aromatic cage of EED that normally recognizes H3K27me3. This binding event induces a conformational change in EED, preventing its interaction with EZH2 and thereby inhibiting the allosteric activation of PRC2's methyltransferase activity. The resulting global reduction in H3K27me3 levels leads to the transcriptional activation of previously silenced genes.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Effect of MAK683 on H3K27me3 Levels
Abstract
MAK683 is a potent, selective, and orally bioavailable small-molecule inhibitor that allosterically targets the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By binding to the H3K27me3-binding pocket of EED, MAK683 disrupts the allosteric activation of EZH2, the catalytic subunit of PRC2, leading to a significant and dose-dependent reduction in histone H3 lysine 27 trimethylation (H3K27me3) levels.[1][3] This guide provides a comprehensive technical overview of the mechanism of action of MAK683, quantitative data on its effect on H3K27me3 levels from preclinical and clinical studies, and detailed experimental protocols for assessing this pharmacodynamic marker.
Introduction to MAK683 and H3K27me3
The PRC2 complex, comprising the core subunits EZH2, EED, and SUZ12, is a crucial epigenetic regulator that catalyzes the methylation of H3K27.[1][4] The trimethylated form, H3K27me3, is a hallmark of transcriptionally repressed chromatin.[2][5] Dysregulation of PRC2 activity and subsequent alteration of H3K27me3 patterns are implicated in the pathogenesis of various cancers, making PRC2 a compelling therapeutic target.[4][6]
MAK683 represents a novel class of PRC2 inhibitors that do not target the catalytic EZH2 subunit directly. Instead, it binds to EED, a non-enzymatic subunit essential for PRC2's full catalytic activity.[3][7] This allosteric inhibition mechanism effectively blocks the positive feedback loop that propagates the H3K27me3 mark, resulting in the de-repression of PRC2 target genes and subsequent anti-tumor effects in PRC2-dependent cancers.[1][3]
Core Mechanism of Action
MAK683's primary effect is the reduction of global and gene-specific H3K27me3 levels. This is achieved through a precise allosteric inhibition mechanism:
-
PRC2 Complex Assembly and Function : The core components EZH2 (the catalytic methyltransferase), EED, and SUZ12 form the active PRC2 complex.
-
Allosteric Activation : EED contains a binding pocket that recognizes and binds to existing H3K27me3 marks on chromatin. This interaction induces a conformational change in the complex that allosterically stimulates the catalytic activity of EZH2 by 10- to 20-fold.[7] This creates a positive feedback loop, enabling the efficient propagation of the repressive H3K27me3 mark along chromatin.[7]
-
MAK683 Intervention : MAK683 is designed to fit into the H3K27me3 binding pocket on EED.[1][8]
-
Inhibition of EZH2 Activity : By occupying this pocket, MAK683 prevents EED from binding to H3K27me3. This abrogates the allosteric activation of EZH2, leading to a significant loss of PRC2's methyltransferase activity.[1][3]
-
Reduction in H3K27me3 : The sustained inhibition of PRC2 activity by MAK683 results in a global, dose-dependent decrease in cellular H3K27me3 levels.[4]
Quantitative Data on H3K27me3 Reduction
MAK683 has demonstrated potent and consistent reduction of H3K27me3 levels across a range of preclinical and clinical settings.
Table 1: In Vitro Inhibition of H3K27me3
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| HeLa | Western Blot | H3K27me3 Levels | 1.014 nM | [4] |
| KARPAS-422 | Proliferation | Cell Viability (14 days) | 30 nM | [9] |
| Multiple | EED Binding (Alphascreen) | Biochemical | 59 nM | [9] |
| Multiple | EED Binding (LC-MS) | Biochemical | 89 nM | [9] |
| Multiple | EED Binding (ELISA) | Biochemical | 26 nM | [9] |
In HeLa cells, MAK683 demonstrated a dose-dependent reduction in H3K27me3 levels with a calculated IC50 of 1.014 nM after 72 hours of treatment, proving to be more potent than the EZH2 inhibitor EPZ6438 (IC50 of 22.47 nM) in the same assay.[4]
Table 2: In Vivo H3K27me3 Reduction (Preclinical Xenograft Model)
| Model | Treatment | Outcome | Reference |
| G401 Xenograft | MAK683 (100 mg/kg daily) for 25 days | Significant decrease in H3K27me3 in treated tumors | [4] |
In a G401 xenograft model, daily administration of MAK683 led to a significant decrease in H3K27me3 levels in tumor tissues, confirming potent in vivo target engagement.[4]
Table 3: Clinical Pharmacodynamic (PD) Data (NCT02900651)
| Patient Population | Sample Type | Dosing | Key Findings | Reference |
| Advanced Malignancies | Peripheral Blood Monocytes | 10–800 mg QD or 60–450 mg BID | Substantial on-treatment reductions from baseline in the H3K27me3/H3 ratio across all doses. | [10] |
| Advanced Malignancies | Peripheral Blood Monocytes | 10–800 mg QD or 60–450 mg BID | Maximum percentage reduction in H3K27me3 was proportional to cumulative MAK683 exposure (AUC). | [10] |
| DLBCL and Epithelioid Sarcoma | Paired Tumor Biopsies (Baseline and Day 15) | 10–800 mg QD or 60–450 mg BID | H3K27me3 H-score reductions of >40 were observed in 7 out of 10 patients. | [10] |
The first-in-human study of MAK683 confirmed its in vivo pharmacodynamic activity, showing a clear link between drug exposure and the reduction of H3K27me3 in both surrogate (blood) and target (tumor) tissues.[10][11]
Experimental Protocols
Accurate assessment of H3K27me3 levels is critical for evaluating the pharmacodynamic effect of MAK683. The following are detailed methodologies for key assays.
Western Blotting for Cellular H3K27me3
This protocol is used to determine the relative global changes in H3K27me3 levels in cultured cells following treatment.
-
Cell Culture and Treatment : Plate cells (e.g., HeLa) and allow them to adhere. Treat with varying concentrations of MAK683 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[4]
-
Cell Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein lysate on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for H3K27me3 (e.g., Cell Signaling Technology, #9733) overnight at 4°C.
-
Incubate with a primary antibody for a loading control, such as total Histone H3 (e.g., Cell Signaling Technology, #4499), to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, and express H3K27me3 levels as a ratio to total Histone H3.
Flow Cytometry for H3K27me3 in Peripheral Blood Monocytes
This method was employed in the clinical trial (NCT02900651) for frequent, minimally invasive PD monitoring.[10]
-
Sample Collection : Collect whole blood from patients at baseline and specified time points post-treatment (e.g., Days 1, 8, and 15).[10]
-
Cell Staining (Surface Markers) : Incubate whole blood with fluorescently-conjugated antibodies against monocyte surface markers (e.g., CD14, CD45).
-
Fixation and Permeabilization : Lyse red blood cells and simultaneously fix the remaining leukocytes using a fixation buffer. Permeabilize the cells to allow intracellular antibody access.
-
Intracellular Staining : Incubate the permeabilized cells with a primary antibody against H3K27me3, followed by a fluorescently-conjugated secondary antibody. A parallel stain for total Histone H3 is used for normalization.
-
Data Acquisition and Analysis : Acquire data on a flow cytometer. Gate on the monocyte population based on surface markers. The median fluorescence intensity (MFI) of the H3K27me3 signal is measured and normalized to the MFI of the total H3 signal to calculate the H3K27me3/H3 ratio.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide distribution of H3K27me3 and assess how it changes at specific gene promoters following MAK683 treatment.[4]
-
Cell Treatment and Cross-linking : Treat cells (e.g., G401) with MAK683 or DMSO.[4] Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation : Lyse cells and shear chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation (IP) : Incubate the sheared chromatin with magnetic beads conjugated to an anti-H3K27me3 antibody. An IgG control IP should be run in parallel.
-
Washing and Elution : Wash the beads to remove non-specifically bound chromatin. Elute the specifically bound chromatin-antibody complexes.
-
Reverse Cross-linking and DNA Purification : Reverse the formaldehyde cross-links by heating and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing : Prepare DNA sequencing libraries and perform high-throughput sequencing.
-
Data Analysis : Align sequencing reads to a reference genome. Use peak-calling algorithms to identify regions enriched for H3K27me3. Compare data from MAK683-treated and control cells to identify differential binding and assess genome-wide changes in H3K27me3 occupancy.[4]
Conclusion
MAK683 is a highly potent and selective EED inhibitor that effectively reduces H3K27me3 levels through an allosteric mechanism. This effect has been robustly demonstrated in biochemical assays, cell-based models, preclinical xenografts, and clinical trials in patients with advanced cancers.[4][9][10] The dose-dependent reduction of H3K27me3 serves as a reliable pharmacodynamic biomarker for target engagement, confirming that MAK683 successfully inhibits the PRC2 complex in vivo. The methodologies outlined in this guide provide a framework for researchers to accurately quantify the impact of MAK683 and other PRC2 inhibitors on this critical epigenetic mark.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. novartis.com [novartis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of MAK683 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAK683 is a first-in-class, orally bioavailable, and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By targeting EED, MAK683 disrupts the interaction between EED and Enhancer of Zeste Homolog 2 (EZH2), leading to the inhibition of PRC2's histone methyltransferase activity. This mechanism effectively reduces the levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification involved in transcriptional repression and tumorigenesis. Preclinical studies have demonstrated the anti-tumor activity of MAK683 in various cancer models, and a first-in-human Phase I/II clinical trial (NCT02900651) has evaluated its safety and efficacy in patients with advanced malignancies, including a range of solid tumors. This technical guide provides a comprehensive overview of the therapeutic potential of MAK683 in solid tumors, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its investigation.
Introduction
The Polycomb Repressive Complex 2 (PRC2) plays a critical role in regulating gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional silencing. Dysregulation of PRC2 activity is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. MAK683 represents a novel approach to PRC2 inhibition by targeting the EED subunit, which is essential for the allosteric activation of the catalytic subunit EZH2. This allosteric inhibition offers a distinct mechanism compared to direct EZH2 catalytic inhibitors and may provide a therapeutic advantage in certain contexts, including potential resistance to EZH2 inhibitors.
Mechanism of Action
MAK683 functions as a potent and selective inhibitor of EED. It binds to the H3K27me3-binding pocket of EED, inducing a conformational change that prevents the allosteric activation of EZH2.[1] This disruption of the EED-EZH2 interaction ultimately leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of PRC2-target genes, including tumor suppressor genes.
Preclinical Data
Biochemical and Cellular Activity
MAK683 has demonstrated potent inhibition of EED in various biochemical and cellular assays.
| Assay Type | System | Endpoint | MAK683 Activity | Reference |
| AlphaScreen Binding Assay | Recombinant EED and H3K27me3 peptide | IC50 | 59 nM | MedchemExpress |
| LC-MS Assay | - | IC50 | 89 nM | MedchemExpress |
| ELISA | - | IC50 | 26 nM | MedchemExpress |
| Cell Proliferation Assay | KARPAS-422 (B-cell lymphoma) | IC50 (14 days) | 30 nM | MedchemExpress |
In Vivo Efficacy in Solid Tumor Xenograft Models
Preclinical studies in mouse xenograft models have shown the anti-tumor efficacy of MAK683 in solid tumors. Notably, significant tumor growth inhibition was observed in a G401 rhabdoid tumor xenograft model. While specific quantitative data for MAK683 in the G401 model is not publicly available, a similar EZH2 inhibitor, EPZ-6438, demonstrated complete and sustained tumor regression in this model at doses of 250 and 500 mg/kg twice daily.[2]
| Tumor Model | Cell Line | Treatment | Efficacy | Reference |
| Rhabdoid Tumor | G401 | MAK683 | Significantly inhibited tumor growth | [1] |
| Rhabdoid Tumor | G401 | EPZ-6438 (EZH2 inhibitor) | Complete and sustained tumor regression | [2] |
Clinical Data: NCT02900651 Phase I/II Study
A first-in-human, open-label, multicenter Phase I/II study (NCT02900651) was conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of MAK683 in adult patients with advanced malignancies.[3][4][5]
Patient Demographics and Solid Tumor Types
A total of 139 patients were enrolled, with a significant portion having various solid tumors.[3]
| Solid Tumor Type | Number of Patients | Percentage of Total |
| Gastric Cancer | 37 | 26.6% |
| Castration-Resistant Prostate Cancer | 22 | 15.8% |
| Epithelioid Sarcoma | 17 | 12.2% |
| Nasopharyngeal Carcinoma | 17 | 12.2% |
| Ovarian Clear Cell Carcinoma | 9 | 6.5% |
| SWI/SNF-mutated Sarcoma | 6 | 4.3% |
Safety and Tolerability
MAK683 was generally well-tolerated. The most common treatment-related adverse events (AEs) were hematological.[3]
| Adverse Event | Any Grade (n=98, 70.5%) | Grade 3/4 (n=43) |
| Neutropenia | - | Yes |
| Thrombocytopenia | - | Yes (4.9% DLT) |
| Anemia | - | Yes |
| Febrile Neutropenia | - | Yes (3.3% DLT) |
DLT: Dose-Limiting Toxicity
Pharmacokinetics
MAK683 demonstrated rapid absorption with peak plasma concentrations achieved between 0.975 and 4.08 hours.[3][6][7]
Efficacy in Solid Tumors
Clinical activity was observed, although the overall response rate in the heavily pre-treated population was modest. The median progression-free survival for the entire cohort was 1.9 months.[3] The overall response rate (ORR) was 5.8%.[3] A breakdown of efficacy by specific solid tumor type is not yet fully available in public sources. H3K27me3 H-score reductions from baseline of over 40 were noted in 7 out of 10 patients with diffuse large B-cell lymphoma or epithelioid sarcoma who had paired biopsies.[6][7]
Experimental Protocols
EED-H3K27me3 Interaction Assay (AlphaScreen)
This protocol describes a homogenous, proximity-based assay to measure the inhibitory effect of MAK683 on the interaction between EED and a biotinylated H3K27me3 peptide.[8][9][10][11]
Materials:
-
384-well ProxiPlate
-
His-tagged recombinant EED protein
-
Biotinylated H3K27me3 peptide
-
MAK683
-
AlphaScreen Nickel Chelate Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare serial dilutions of MAK683 in DMSO and then dilute in Assay Buffer.
-
Add His-tagged EED and biotinylated H3K27me3 peptide to the wells of the 384-well plate.
-
Add the diluted MAK683 or vehicle control to the wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
In subdued light, add a mixture of AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Calculate IC50 values from the dose-response curve.
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of MAK683 on a solid tumor cell line using a tetrazolium-based colorimetric assay (e.g., MTT or WST-1).[12][13][14][15][16]
Materials:
-
Solid tumor cell line (e.g., G401)
-
96-well cell culture plates
-
Complete cell culture medium
-
MAK683
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of MAK683 in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of MAK683 or vehicle control.
-
Incubate the plate for the desired duration (e.g., 3-7 days).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of MAK683.[17][18][19][20][21]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Solid tumor cell line (e.g., G401)
-
Matrigel (optional)
-
MAK683 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest solid tumor cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer MAK683 or vehicle control to the respective groups according to the planned dosing schedule.
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analyses such as immunohistochemistry for pharmacodynamic markers (e.g., H3K27me3).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
MAK683 is a promising therapeutic agent with a novel mechanism of action that targets the EED component of the PRC2 complex. Preclinical data have demonstrated its ability to inhibit PRC2 activity and suppress tumor growth. The first-in-human clinical trial has provided valuable insights into its safety, pharmacokinetics, and preliminary efficacy in a range of advanced solid tumors. Further clinical investigation is warranted to identify the patient populations most likely to benefit from MAK683 therapy and to explore its potential in combination with other anti-cancer agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of MAK683 in solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. colorado.edu [colorado.edu]
- 11. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Proliferation Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. frederick.cancer.gov [frederick.cancer.gov]
- 17. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 18. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 19. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. yeasenbio.com [yeasenbio.com]
- 21. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for MAK683 Hydrochloride in in Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAK683 hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1] As a key component of the Polycomb Repressive Complex 2 (PRC2), EED plays a crucial role in the allosteric activation of EZH2, the catalytic subunit responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies, including diffuse large B-cell lymphoma (DLBCL) and other advanced solid tumors.[1][3] MAK683 binds to the H3K27me3 binding pocket of EED, preventing its interaction with EZH2 and thereby inhibiting PRC2 activity.[2] This leads to a reduction in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[4] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including cell viability and target engagement assays.
Mechanism of Action of MAK683
MAK683 acts as an allosteric inhibitor of the PRC2 complex. By binding to EED, it disrupts the EED-EZH2 protein-protein interaction, which is essential for the full methyltransferase activity of EZH2. This disruption leads to a decrease in the levels of H3K27me3, a key epigenetic mark associated with transcriptional repression.
Quantitative Data
MAK683 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with PRC2 dependencies. The following table summarizes the reported inhibitory concentrations for the Karpas-422 DLBCL cell line.
| Cell Line | Assay Type | Endpoint | IC50 / GI50 (nM) | Reference |
| Karpas-422 | Cell Proliferation | 14 days | 30 (IC50) | --INVALID-LINK--[5] |
| Karpas-422 | Cell Growth | 14 days | 4000 (GI50) | --INVALID-LINK--[5] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary based on the assay conditions and duration of treatment.
Experimental Protocols
Cell Culture Protocol for Karpas-422 Cells
Karpas-422 is a human B-cell non-Hodgkin's lymphoma cell line commonly used to study the effects of PRC2 inhibitors.
Materials:
-
Karpas-422 cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin (optional)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Sterile cell culture flasks (T-75)
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 20% FBS and 2 mM L-Glutamine. For routine culture after establishment, the FBS concentration can be reduced to 10%.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Culture cells in suspension at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain the cell density between 5 x 10⁵ and 2 x 10⁶ cells/mL.
-
Split the culture every 2-4 days by diluting the cell suspension 1:2 with fresh medium.
-
To monitor cell viability, mix a small aliquot of the cell suspension with Trypan Blue and count using a hemocytometer.
-
Cell Viability Assay Protocol (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Karpas-422 cells
-
Complete growth medium
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest Karpas-422 cells and perform a cell count to determine cell density and viability.
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add the desired concentrations of MAK683 to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, or as determined by experimental design).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the log concentration of MAK683 to determine the IC50 value.
-
Western Blot Protocol for H3K27me3 Analysis
This protocol details the detection of H3K27me3 levels in cells treated with MAK683 to confirm target engagement.
Materials:
-
Karpas-422 cells
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3 and Rabbit anti-Histone H3 (loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Extraction:
-
Seed and treat Karpas-422 cells with various concentrations of MAK683 as described in the cell viability assay.
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone analysis, an acid extraction protocol is recommended for cleaner results.[4]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3.[4]
-
Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Experimental Workflow Diagrams
References
- 1. novartis.com [novartis.com]
- 2. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Determining the Optimal Concentration of MAK683 for KARPAS-422 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAK683 is a potent and selective, orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2] As a core component of the Polycomb Repressive Complex 2 (PRC2), EED is essential for the enzymatic activity of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] MAK683 allosterically inhibits the PRC2 complex by binding to the H3K27me3-binding pocket of EED, leading to the disruption of the EED-EZH2 interaction and subsequent inhibition of H3K27 trimethylation.[1][2] This epigenetic modification is crucial for gene silencing, and its dysregulation is implicated in the pathogenesis of various cancers, including B-cell lymphomas. KARPAS-422, a human B-cell non-Hodgkin's lymphoma cell line, is a widely used model for studying the efficacy of novel therapeutic agents. These application notes provide detailed protocols for determining the optimal concentration of MAK683 for inhibiting the proliferation of KARPAS-422 cells.
Quantitative Data Summary
Several studies have investigated the efficacy of MAK683 in KARPAS-422 cells, yielding valuable data on its inhibitory concentrations. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
| Parameter | Cell Line | Concentration | Treatment Duration | Assay Method | Reference |
| IC50 | KARPAS-422 | 30 nM | 14 days | Antiproliferative Assay | [3] |
| GI50 | KARPAS-422 | 9 ± 4 nM | Not Specified | Not Specified | [4] |
| GI50 | KARPAS-422 | 3 ± 2 nM | Not Specified | Not Specified | [4] |
| GI50 | KARPAS-422 | 4 nM | Not Specified | Not Specified | [4] |
Note: The variability in GI50 values may be attributed to different assay conditions and methodologies. The 14-day IC50 value provides a strong indication of the long-term efficacy of the compound.
Experimental Protocols
Cell Culture of KARPAS-422 Cells
KARPAS-422 cells are grown in suspension and require specific culture conditions for optimal growth and viability.
Materials:
-
KARPAS-422 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin solution (optional)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 20% heat-inactivated FBS and 2 mM L-Glutamine. Penicillin-Streptomycin can be added to a final concentration of 1% to prevent bacterial contamination.
-
Cell Thawing: Thaw a cryopreserved vial of KARPAS-422 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cells to a T-25 flask.
-
Cell Maintenance: Maintain the cell culture in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Monitor cell density and viability regularly. When the cell density reaches 1 x 10^6 cells/mL, subculture the cells by splitting the culture 1:2 to 1:4. To do this, transfer the desired volume of cell suspension to a new flask and add fresh complete growth medium to the appropriate final volume.
-
Cell Counting: To determine cell density and viability, mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
Determining the Optimal Concentration of MAK683 using a Cell Viability Assay
This protocol describes a method for determining the IC50 of MAK683 in KARPAS-422 cells using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
KARPAS-422 cells in logarithmic growth phase
-
Complete growth medium
-
MAK683 (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Count KARPAS-422 cells and adjust the cell density to 2 x 10^5 cells/mL in complete growth medium.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well white, clear-bottom plate.
-
Include wells for "cells only" (negative control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of MAK683 in complete growth medium. A suggested starting concentration range is 1 µM down to 0.1 nM, with 2- to 3-fold dilutions. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest MAK683 concentration.
-
Add 50 µL of the diluted MAK683 or vehicle control to the appropriate wells. The final volume in each well will be 100 µL.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, 7 days, or 14 days). For long-term incubations, it may be necessary to replenish the medium and compound every 3-4 days.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
On the day of analysis, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "medium only" wells (background) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (% viability).
-
Plot the % viability against the log of the MAK683 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Signaling Pathway of MAK683 Action
References
Application Notes and Protocols: MAK683 Hydrochloride Treatment in a G401 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAK683 is a potent and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] By binding to the H3K27me3-binding pocket of EED, MAK683 disrupts the interaction between EED and the catalytic subunit of PRC2, Enhancer of Zeste Homolog 2 (EZH2).[1][2] This disruption leads to the inhibition of PRC2's histone methyltransferase activity, specifically preventing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] The G401 cell line, derived from a pediatric malignant rhabdoid tumor of the kidney, is characterized by a deficiency in the SWI/SNF chromatin remodeling complex subunit SMARCB1.[3] Tumors with SMARCB1 loss have been shown to be dependent on EZH2 activity, making them a key target for PRC2 inhibitors. Preclinical studies have demonstrated that MAK683 significantly inhibits tumor growth in G401 xenograft models, highlighting its therapeutic potential for this aggressive pediatric cancer.[4]
These application notes provide a comprehensive overview of the use of MAK683 hydrochloride in a G401 xenograft model, including detailed experimental protocols, data presentation, and visualization of the underlying biological pathways.
Mechanism of Action: MAK683 Signaling Pathway
MAK683 targets the PRC2 complex, a key epigenetic regulator. The following diagram illustrates the mechanism of action of MAK683.
Caption: Mechanism of MAK683 action on the PRC2 complex.
Experimental Data
Table 1: In Vivo Antitumor Efficacy of PRC2 Inhibition in G401 Xenograft Model
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Tumor Growth Outcome |
| Vehicle Control | - | Oral | Twice Daily (BID) for 28 days | Progressive Tumor Growth |
| Tazemetostat | 125 mg/kg | Oral | Twice Daily (BID) for 28 days | Tumor Stasis |
| Tazemetostat | 250 mg/kg | Oral | Twice Daily (BID) for 28 days | Complete Tumor Regression |
| Tazemetostat | 500 mg/kg | Oral | Twice Daily (BID) for 28 days | Complete Tumor Regression |
Data is representative of studies on EZH2 inhibitors in G401 xenografts.[5]
Table 2: Pharmacodynamic Effect of PRC2 Inhibition on H3K27me3 Levels in G401 Xenograft Tumors
| Treatment Group | Dosage | Duration of Treatment | Change in H3K27me3/Total H3 Ratio |
| Vehicle Control | - | 21 days | No significant change |
| Tazemetostat | 125 mg/kg | 21 days | Significant Decrease |
| Tazemetostat | 250 mg/kg | 21 days | Strong Decrease |
| Tazemetostat | 500 mg/kg | 21 days | Maximum Decrease |
Data is representative of studies on EZH2 inhibitors in G401 xenografts.[5]
Experimental Protocols
The following protocols provide a detailed methodology for conducting a G401 xenograft study to evaluate the efficacy of this compound.
G401 Xenograft Model Experimental Workflow
Caption: Workflow for G401 xenograft model study.
Protocol 1: G401 Cell Culture and Preparation
-
Cell Line: G401 cells (ATCC® CRL-2949™).
-
Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS).
-
Detach cells using Trypsin-EDTA solution.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel®.
-
Protocol 2: Establishment of G401 Xenografts
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 100 µL of the G401 cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor development.
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 3: this compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).
-
Dosage: Based on preclinical studies with similar compounds, a starting dose range of 25-100 mg/kg, administered orally once or twice daily, can be evaluated.
-
Administration: Administer the formulated this compound or vehicle control to the respective groups via oral gavage.
-
Treatment Duration: Continue treatment for a predetermined period (e.g., 21-28 days) or until the endpoint criteria are met.
Protocol 4: Efficacy and Pharmacodynamic Evaluation
-
Tumor Growth Inhibition:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
-
Pharmacodynamic Analysis:
-
At the end of the treatment period, euthanize a subset of mice from each group.
-
Excise tumors and collect blood samples.
-
Process tumor tissue for:
-
Western Blot or ELISA: To quantify the levels of H3K27me3 and total Histone H3.
-
Immunohistochemistry (IHC): To visualize the in-situ reduction of H3K27me3 in tumor sections.
-
-
-
Tolerability: Monitor mice for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions.
Conclusion
This compound represents a promising therapeutic agent for the treatment of SMARCB1-deficient tumors such as malignant rhabdoid tumors. The G401 xenograft model is a valuable tool for the preclinical evaluation of MAK683's efficacy and mechanism of action. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this novel EED inhibitor. While quantitative data for MAK683 in the G401 model is still emerging, the significant anti-tumor activity observed with other PRC2 inhibitors in this model strongly supports its continued investigation.
References
- 1. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - American Chemical Society - Figshare [acs.figshare.com]
- 3. G401 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with MAK683 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAK683 hydrochloride is a potent and selective, orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1] As a key component of the Polycomb Repressive Complex 2 (PRC2), EED plays a crucial role in regulating gene expression through the methylation of histone H3 on lysine 27 (H3K27).[1] MAK683 allosterically inhibits the PRC2 complex by binding to the H3K27me3-binding pocket of EED. This disrupts the interaction between EED and the catalytic subunit EZH2, leading to a reduction in H3K27 trimethylation, subsequent changes in gene expression, and ultimately, inhibition of tumor cell proliferation.[1][2] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on cancer cell viability.
Mechanism of Action
MAK683 targets the EED component of the PRC2 complex. By binding to the pocket on EED that normally recognizes the trimethylated H3K27 mark, MAK683 induces a conformational change that prevents the allosteric activation of the EZH2 methyltransferase subunit.[1] This leads to a global decrease in H3K27me3 levels, a key epigenetic mark associated with transcriptional repression. The resulting alteration in the epigenetic landscape leads to the reactivation of tumor suppressor genes and a subsequent reduction in the proliferation of cancer cells that are dependent on PRC2 activity.[1][2]
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below.
| Cell Line | Cancer Type | Assay Method | Incubation Time | IC50 / GI50 (nM) |
| KARPAS-422 | B-cell Lymphoma | CellTiter-Glo | 14 days | 6 |
| G401 | Rhabdoid Tumor | Not Specified | Not Specified | Potent Inhibition |
| WSU-DLCL2 | B-cell Lymphoma | Not Specified | Not Specified | Potent Inhibition |
Experimental Protocols
A common and robust method for determining cell viability upon treatment with MAK683 is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Protocol: Cell Viability Assessment using CellTiter-Glo®
Materials and Reagents:
-
This compound
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring cell viability is >95%.
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the MAK683 stock solution in complete cell culture medium to achieve the desired final concentrations. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest MAK683 concentration).
-
Also, include a set of wells with medium only to serve as a blank for background luminescence.
-
Carefully remove the medium from the wells and add 100 µL of the prepared MAK683 dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours to 14 days) at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time should be determined empirically for each cell line.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the MAK683 concentration.
-
Determine the IC50 or GI50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Note: The specific cell seeding density, MAK683 concentration range, and incubation time may need to be optimized for different cell lines and experimental conditions. It is recommended to perform a preliminary experiment to determine these parameters.
References
Application Notes and Protocols for Western Blot Analysis of H3K27me3 Following MAK683 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the pharmacological activity of MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), by monitoring the levels of histone H3 lysine 27 trimethylation (H3K27me3) via Western blot.
Introduction
MAK683 is a small molecule inhibitor that targets the embryonic ectoderm development (EED) subunit of PRC2.[1][2][3] The PRC2 complex, which also includes the catalytic subunit EZH2 and the core component SUZ12, is responsible for the trimethylation of H3K27, a key epigenetic mark associated with transcriptional repression.[4][5] MAK683 binds to the H3K27me3-binding pocket of EED, inducing a conformational change that prevents the allosteric activation of EZH2.[1][6] This disruption of the EED-EZH2 interaction leads to a reduction in global H3K27me3 levels, which can be effectively quantified by Western blotting, providing a direct measure of MAK683's target engagement and cellular activity.[4][6][7]
Signaling Pathway and Mechanism of Action of MAK683
The following diagram illustrates the mechanism by which MAK683 inhibits PRC2 activity and reduces H3K27me3 levels.
References
- 1. Facebook [cancer.gov]
- 2. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
MAK683 Hydrochloride: Application Notes and Protocols for PRC2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAK683 hydrochloride is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It acts by binding to the embryonic ectoderm development (EED) subunit of the PRC2 complex, a crucial component for its catalytic activity.[1][2] The PRC2 complex, comprising core components EZH2, SUZ12, and EED, is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3).[1] This epigenetic modification is a hallmark of transcriptionally repressed chromatin. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
MAK683 disrupts the interaction between EED and the catalytic subunit EZH2, leading to a loss of H3K27me3-stimulated PRC2 activity and subsequent prevention of H3K27 trimethylation.[1][2] This mode of action makes MAK683 a valuable tool for studying the biological roles of PRC2 and a promising candidate for the development of novel anti-cancer therapies.
These application notes provide an overview of the biochemical and cellular assays that can be employed to evaluate the inhibitory activity of this compound on the PRC2 complex.
Mechanism of Action: PRC2 Inhibition by MAK683
MAK683 allosterically inhibits the PRC2 complex by binding to a pocket on the EED subunit that normally recognizes H3K27me3. This binding event induces a conformational change in EED, which in turn prevents the allosteric activation of the EZH2 catalytic subunit. The disruption of the EED-EZH2 interaction ultimately leads to the inhibition of H3K27 trimethylation and the reactivation of PRC2 target genes.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the table below.
| Assay Type | Description | Target/Cell Line | IC50 / GI50 (nM) |
| Biochemical Assays | |||
| AlphaScreen | Measures disruption of EED-H3K27me3 interaction. | EED | 59 |
| LC-MS | Quantifies PRC2 enzymatic activity. | PRC2 | 89 |
| ELISA | Measures PRC2 enzymatic activity. | PRC2 | 26 |
| Cellular Assays | |||
| Cell Proliferation | Measures inhibition of cancer cell growth. | KARPAS-422 | 30 (IC50) |
| Cell Proliferation | Measures inhibition of cancer cell growth. | KARPAS-422 | 4 (GI50) |
Note: IC50 and GI50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to assess the PRC2 inhibitory activity of this compound are provided below.
Biochemical Assays
1. EED-H3K27me3 Interaction Assay (AlphaScreen)
This assay quantifies the ability of MAK683 to disrupt the interaction between the EED subunit of PRC2 and a biotinylated peptide corresponding to histone H3 trimethylated at lysine 27.
Materials:
-
This compound
-
Recombinant His-tagged EED protein
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
Protocol:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.
-
Add the diluted MAK683 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add recombinant His-tagged EED protein to each well.
-
Add the biotinylated H3K27me3 peptide to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads in assay buffer.
-
Add the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the dose-response curves.
2. PRC2 Enzymatic Activity Assay (LC-MS based)
This assay measures the enzymatic activity of the PRC2 complex by quantifying the formation of the reaction product S-adenosylhomocysteine (SAH) from the methyl donor S-adenosylmethionine (SAM) using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound
-
Recombinant PRC2 complex
-
Histone H3 peptide (unmethylated) or nucleosomes as substrate
-
S-adenosylmethionine (SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Quenching solution (e.g., 0.2% formic acid)
-
LC-MS system
Protocol:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the PRC2 complex, substrate (H3 peptide or nucleosomes), and assay buffer.
-
Add the diluted MAK683 or DMSO to the reaction mixture.
-
Initiate the reaction by adding SAM.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to quantify the amount of SAH produced.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of MAK683.
Cellular Assays
1. Cellular H3K27me3 Level Assessment (In-Cell ELISA)
This assay measures the levels of H3K27me3 in cultured cells treated with MAK683 to determine its cellular potency.
References
Application Notes and Protocols: Long-Term Stability of MAK683 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended storage conditions, stability profile, and relevant biological pathways for the EED inhibitor, MAK683, when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction to MAK683
MAK683 is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED).[1][2][3] By binding to the H3K27me3 binding pocket of EED, MAK683 disrupts the interaction between EED and the catalytic subunit EZH2.[1][2] This disruption leads to the inhibition of PRC2's histone methyltransferase activity, specifically preventing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] The reduction in this repressive epigenetic mark leads to altered gene expression and a decrease in the proliferation of cancer cells dependent on PRC2 activity.[1][3]
Long-Term Storage and Stability of MAK683 in DMSO
Proper storage of MAK683 in DMSO is critical to prevent degradation and ensure its biological activity. The stability of a compound in DMSO can be influenced by factors such as temperature, the presence of water, oxygen, and repeated freeze-thaw cycles.[4][5][6]
Recommended Storage Conditions
For optimal long-term stability, MAK683 stock solutions in DMSO should be stored under the following conditions:
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 2 years | [7] |
| -20°C | Up to 1 year | [7] |
| -20°C (aliquoted) | Up to 1 month | [8][9] |
Note: To minimize the impact of repeated freeze-thaw cycles and exposure to atmospheric moisture, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[6][9]
Factors Influencing Stability
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can be a more significant factor in compound degradation than oxygen.[4][5][6] It is crucial to use anhydrous DMSO and handle solutions in a low-humidity environment.
-
Freeze-Thaw Cycles: While some studies on diverse compound libraries have shown minimal degradation after multiple freeze-thaw cycles, it is a known risk for sensitive compounds.[4][5][6] Aliquoting is the best practice to mitigate this risk.
-
Concentration: Higher concentrations (e.g., 10 mM) of the compound in DMSO are generally more stable.[6]
MAK683 Signaling Pathway
MAK683 targets a key protein-protein interaction within the PRC2 complex, a fundamental regulator of gene expression.
Caption: Mechanism of action of MAK683 in the PRC2 signaling pathway.
Experimental Protocols
Protocol 1: Preparation of MAK683 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of MAK683 in DMSO.
Materials:
-
MAK683 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the MAK683 powder to room temperature before opening to minimize moisture condensation.
-
Calculate the required mass of MAK683 to achieve the desired stock concentration (e.g., 10 mM).
-
In a sterile vial, add the appropriate volume of anhydrous DMSO to the pre-weighed MAK683 powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage as per the stability data.
Caption: Workflow for preparing MAK683 stock solution.
Protocol 2: Assessment of Long-Term Stability of MAK683 in DMSO
This protocol provides a framework for evaluating the stability of MAK683 in DMSO over time at different storage temperatures.
Materials:
-
MAK683 in DMSO stock solution (prepared as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate column and mobile phases for MAK683 analysis
-
Incubators or freezers set to desired storage temperatures (e.g., 4°C, -20°C, -80°C)
Procedure:
-
Time Point Zero (T0) Analysis:
-
Immediately after preparing the stock solution, take an aliquot for initial analysis.
-
Dilute the sample to a suitable concentration for HPLC or LC-MS analysis.
-
Analyze the sample to determine the initial purity and concentration of MAK683. This will serve as the baseline.
-
-
Sample Storage:
-
Store the remaining aliquots at the selected temperatures (e.g., 4°C, -20°C, and -80°C).
-
Protect samples from light.
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare and analyze the sample using the same HPLC or LC-MS method as the T0 analysis.
-
-
Data Analysis:
-
Compare the purity and concentration of MAK683 at each time point to the T0 data.
-
Calculate the percentage of degradation over time for each storage condition.
-
A compound is generally considered stable if the degradation is less than 5-10%.
-
Caption: Workflow for assessing the long-term stability of MAK683 in DMSO.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
MAK683 hydrochloride solubility issues and solutions
Welcome to the technical support center for MAK683 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on solubility issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By binding to EED, MAK683 disrupts the interaction between EED and Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of PRC2. This prevents the allosteric activation of PRC2, leading to a reduction in the methylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene repression. This inhibition of PRC2 activity can reactivate tumor suppressor genes and inhibit the proliferation of cancer cells dependent on PRC2 signaling.
Q2: What are the primary solvents for dissolving this compound?
A2: The most common and effective solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). For in vivo studies, a co-solvent system is typically required to maintain solubility upon dilution into aqueous solutions.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media for cell culture. What is happening?
A3: This is a common issue known as "solvent-shift" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is less soluble. The drastic change in solvent polarity causes the compound to precipitate out of the solution.
Q4: How can I prevent precipitation of this compound in my cell culture experiments?
A4: To prevent precipitation, it is recommended to perform a stepwise dilution of the DMSO stock solution into your pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently vortexing the media. It is also crucial to ensure that the final concentration of DMSO in your culture is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Performing a solubility test in your specific cell culture medium to determine the maximum soluble concentration before starting your experiments is also advisable.
Q5: What is the recommended storage condition for this compound solutions?
A5: this compound powder is typically stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] For a derivative, MAK683-CH2CH2COOH hydrochloride, storage at -80°C is recommended for 6 months and at -20°C for 1 month, protected from light.[2]
Solubility Data
The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes the available solubility data.
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 40 mg/mL[1] | 106.27 mM[1] | Sonication may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| DMSO | 12.5 mg/mL | 33.21 mM | Moisture-absorbing DMSO can reduce solubility.[3] |
| DMSO | 10 mg/mL[4] | 24.22 mM[4] | Sonication is recommended.[4] |
| 10% DMSO + 90% Saline | 0.46 mg/mL[4] | 1.11 mM[4] | A solution for in vivo use.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.17 mg/mL[1] | 5.77 mM[1] | A suspended solution for in vivo use (oral or intraperitoneal injection). Sonication is needed.[1] |
Note: The molecular weight of MAK683 is 376.39 g/mol and this compound is 412.85 g/mol .
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in various experimental buffers.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-40 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but be cautious of potential degradation with excessive heat.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the high-concentration this compound DMSO stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Perform a serial dilution. Instead of adding the concentrated DMSO stock directly to the final volume of media, first, create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed media to get a 1 mM solution.
-
To prepare the final working concentrations, add small volumes of the intermediate or stock solution to the pre-warmed media. Add the solution dropwise while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (generally recommended to be ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
It is recommended to prepare fresh working solutions for each experiment.
Protocol 3: Preparation of Formulation for In Vivo Studies
Objective: To prepare a formulation of this compound suitable for administration in animal models.
Materials:
-
This compound powder or a concentrated DMSO stock solution
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure (for a suspended solution): [1]
-
Prepare a stock solution of MAK683 in DMSO (e.g., 21.7 mg/mL).
-
For a 1 mL final volume, add 100 µL of the MAK683 DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add 450 µL of saline to the mixture to reach the final volume of 1 mL.
-
Use a sonicator to ensure the final formulation is a uniform suspension.
-
This formulation should be prepared fresh before each use.
Visual Diagrams
Signaling Pathway of MAK683
References
Technical Support Center: Troubleshooting MAK683 Precipitation in Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MAK683 precipitation in cell culture media. By understanding the factors that influence its solubility and following the recommended protocols, you can ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MAK683 and what is its mechanism of action?
MAK683 is a potent and selective small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which also includes EZH2 and SUZ12.[2][3][4] The PRC2 complex plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][5] MAK683 binds to the H3K27me3 binding pocket of EED, which allosterically inhibits the methyltransferase activity of EZH2.[6][7] This leads to a reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.
Q2: Why is MAK683 prone to precipitation in cell culture media?
Like many small molecule inhibitors, MAK683 is a hydrophobic compound with limited aqueous solubility. It is typically supplied as a powder and dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this concentrated stock is diluted into the aqueous environment of cell culture media, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate. This is a common phenomenon for hydrophobic drugs.
Q3: What are the visible signs of MAK683 precipitation?
Precipitation can manifest in several ways:
-
Cloudiness or turbidity: The media may appear hazy or milky.
-
Visible particles: You might observe fine, sand-like particles suspended in the media or settled at the bottom of the culture vessel.
-
Crystalline structures: Under a microscope, you may see distinct crystals.
It is crucial to differentiate between compound precipitation and other common cell culture issues like microbial contamination, which can also cause turbidity.
Troubleshooting Guide for MAK683 Precipitation
This guide provides a systematic approach to diagnosing and resolving MAK683 precipitation in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding the MAK683 stock solution to your cell culture media, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of MAK683 exceeds its solubility limit in the specific cell culture media being used. | 1. Reduce the final concentration: If experimentally feasible, lower the working concentration of MAK683.2. Perform a solubility test: Determine the maximum soluble concentration of MAK683 in your specific media and under your experimental conditions. |
| Rapid Dilution (Solvent Shock) | Adding a highly concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation. | 1. Use a stepwise dilution method: First, create an intermediate dilution of the MAK683 stock in a small volume of complete media (containing serum). Then, add this intermediate dilution to the final volume of media.2. Slow, dropwise addition: Add the stock solution slowly and drop-by-drop to the media while gently swirling or vortexing to ensure rapid and thorough mixing. |
| Low Temperature of Media | The solubility of many compounds, including MAK683, is lower at colder temperatures. | 1. Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C before adding the MAK683 stock solution. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | 1. Minimize final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation (After Incubation)
If the media appears clear initially but precipitation occurs after several hours or days in the incubator, the following factors may be at play:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | MAK683 may degrade or its solubility may decrease over time in the aqueous environment at 37°C. | 1. Perform media changes: For long-term experiments, replenish the media with freshly prepared MAK683-containing media every 24-48 hours.2. Assess stability: If stability is a major concern, consider performing a stability study of MAK683 in your specific media at 37°C over your experimental time course. |
| Interaction with Media Components | Components in the cell culture media, such as salts, amino acids, or secreted cellular products, can interact with MAK683 and reduce its solubility over time. | 1. Consider different media formulations: If possible, test the solubility and stability of MAK683 in alternative basal media.2. Serum concentration: While serum proteins can sometimes help to solubilize hydrophobic compounds, high concentrations of other serum components could potentially contribute to precipitation. If you suspect this, you could test solubility with varying serum percentages. |
| Media Evaporation | Evaporation of water from the culture plates in the incubator can lead to an increase in the concentration of all media components, including MAK683, potentially exceeding its solubility limit. | 1. Ensure proper humidification: Maintain a properly humidified incubator.2. Use sealed plates: For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with gas-permeable membranes. |
| pH Shift | Changes in the pH of the cell culture media, often due to cellular metabolism, can affect the ionization state and solubility of MAK683. | 1. Use buffered media: Ensure your media is well-buffered (e.g., with HEPES) to maintain a stable pH.2. Monitor media color: A change in the color of the phenol red indicator can signal a significant pH shift. |
Experimental Protocols
Protocol 1: Preparation of MAK683 Stock Solution
-
Weighing: Carefully weigh the desired amount of MAK683 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid in dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of MAK683 Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the MAK683 stock solution at room temperature.
-
Pre-warm Media: Pre-warm your complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS) to 37°C.
-
Intermediate Dilution (Recommended): a. In a sterile tube, prepare an intermediate dilution of the MAK683 stock solution in a small volume of the pre-warmed complete media. For example, to prepare a 10 µM final concentration from a 10 mM stock, you could first make a 1:100 intermediate dilution (to 100 µM) in 100 µL of media.
-
Final Dilution: a. Gently swirl or vortex the final volume of pre-warmed media. b. Slowly, add the intermediate dilution (or the stock solution if not performing an intermediate dilution) drop-by-drop to the media.
-
Mixing: Mix the final working solution gently by inverting the tube or swirling the flask.
-
Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of MAK683 on cell viability.[8][9]
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: a. Prepare a serial dilution of MAK683 in complete cell culture medium at 2x the final desired concentrations. b. Remove the existing media from the cells and add 100 µL of the MAK683 dilutions to the respective wells. Include a vehicle control (media with the same final concentration of DMSO as the highest MAK683 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
MAK683 Mechanism of Action and the PRC2 Signaling Pathway
Caption: Mechanism of MAK683 action on the PRC2 signaling pathway.
Troubleshooting Workflow for MAK683 Precipitation
Caption: A step-by-step workflow for troubleshooting MAK683 precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular architecture of human polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
identifying and mitigating MAK683 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of MAK683.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAK683?
MAK683 is an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] Specifically, it targets the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][3] By binding to the H3K27me3-binding pocket of EED, MAK683 disrupts the interaction between EED and the catalytic subunit, EZH2.[1][3] This disruption prevents the allosteric activation of EZH2, leading to a global reduction in histone H3 lysine 27 trimethylation (H3K27me3), a mark associated with gene repression.[1][3] The subsequent alteration in gene expression profiles contributes to the anti-proliferative effects observed in cancer cells.[1][3]
Q2: What are the known on-target effects of MAK683?
The primary on-target effect of MAK683 is the inhibition of PRC2 activity, leading to a decrease in global H3K27me3 levels.[3] This has been shown to derepress PRC2 target genes, including tumor suppressors.[2] In preclinical studies, MAK683 has demonstrated potent anti-proliferative activity in various cancer cell lines and in vivo tumor models.[4] A clinical trial (NCT02900651) has evaluated its safety and efficacy in patients with advanced malignancies, including diffuse large B-cell lymphoma (DLBCL) and other solid tumors.[5][6]
Q3: What are the potential signs of off-target effects in my experiments?
Researchers should be vigilant for the following indicators that may suggest off-target effects of MAK683:
-
Unexpected Phenotypes: Cellular effects that are inconsistent with the known function of PRC2 inhibition.
-
Discrepancies with Genetic Knockdown: Phenotypes observed with MAK683 treatment that are not replicated by siRNA or CRISPR-mediated knockdown of EED or EZH2.
-
Inconsistent Dose-Response Relationship: Observation of a cellular effect at concentrations significantly different from the IC50 for PRC2 inhibition.
-
Cell Line Specific Effects: Variable responses across different cell lines that cannot be explained by their PRC2 dependency.
-
Adverse Effects: In a clinical context, side effects such as thrombocytopenia, neutropenia, and anemia have been reported, which may be linked to off-target activities.[7][8]
Q4: How can I identify potential off-target proteins of MAK683?
Several unbiased proteomic approaches can be employed to identify potential off-target binders of MAK683:
-
Chemical Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins that directly interact with a tagged version of MAK683.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. An increase in a protein's melting temperature upon MAK683 treatment suggests direct binding.
-
Proteome-wide Quantitative Proteomics: Comparing the proteome of cells treated with MAK683 to control-treated cells can reveal changes in protein abundance that may be indicative of off-target effects on protein stability or expression.
Q5: How can I validate a suspected off-target of MAK683?
Once potential off-targets are identified, their functional relevance should be validated using orthogonal approaches:
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target protein. If the phenotype of the genetic knockdown mimics the effect observed with MAK683, it suggests a functional off-target interaction.
-
Dose-Response Analysis: Perform dose-response experiments for both the on-target (e.g., H3K27me3 reduction) and the suspected off-target effect. A significant difference in the EC50 values can help distinguish on-target from off-target activities.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by MAK683 with that of other PRC2 inhibitors that have different chemical scaffolds. If the phenotype is unique to MAK683, it is more likely to be caused by an off-target effect.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results with MAK683.
-
Possible Cause: Off-target effects of MAK683 may be influencing the experimental outcome.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that MAK683 is inhibiting its intended target in your experimental system. Measure the levels of H3K27me3 by Western blot or ELISA. A dose-dependent decrease should be observed.
-
Perform Dose-Response and Time-Course Experiments: Characterize the unexpected phenotype at a range of MAK683 concentrations and time points. This can help determine if the effect is occurring at concentrations consistent with on-target inhibition.
-
Employ Genetic Controls: Use siRNA or CRISPR to knock down EED or EZH2. Compare the phenotype with that observed with MAK683 treatment. Concordant phenotypes support an on-target mechanism, while divergent results point towards off-target effects.
-
Utilize Transcriptomic Analysis: Perform RNA-sequencing on cells treated with MAK683 versus a vehicle control. Analyze the differentially expressed genes to identify pathways that are unexpectedly modulated and may not be direct PRC2 targets. A publicly available dataset for MAK683-treated cells is GSE183600.[3]
-
Problem 2: Difficulty in distinguishing on-target versus off-target-driven phenotypes.
-
Possible Cause: The observed phenotype could be a composite of both on-target and off-target effects.
-
Troubleshooting Steps:
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of EED. If this rescues the phenotype, it confirms that the on-target activity is critical.
-
Chemical Probe Comparison: Use a structurally distinct EED inhibitor. If the phenotype is not replicated, it is likely a MAK683-specific off-target effect.
-
Unbiased Off-Target Identification: Employ proteome-wide methods like CETSA or chemical proteomics to identify potential off-target binding partners of MAK683 in your specific cell system.
-
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line | Reference |
| On-Target Potency | ||||
| H3K27me3 Inhibition IC50 | 1.014 nM | Western Blot | HeLa | [3] |
| EED Binding IC50 | 59 nM | AlphaScreen | - | [9] |
| EED Binding IC50 | 89 nM | LC-MS | - | [9] |
| EED Binding IC50 | 26 nM | ELISA | - | [9] |
| Cellular Potency | ||||
| WSU-DLCL2 Proliferation IC50 | 1.153 nM | Cell Viability Assay | WSU-DLCL2 | [3] |
| G401 Proliferation IC50 | ~10 nM | Cell Viability Assay | G401 | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of MAK683 to its target protein, EED, and to identify potential off-target proteins in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of MAK683 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the protein levels of EED (on-target) and other suspected off-targets by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of MAK683 indicates target engagement.
Protocol 2: RNA-Sequencing for Global Gene Expression Analysis
This protocol outlines the steps to identify downstream transcriptional effects of MAK683, which can help to infer both on-target and potential off-target pathway modulation.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with MAK683 or vehicle control at a specific concentration and for a defined period (e.g., 24-72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit, ensuring high purity and integrity.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA (e.g., using a TruSeq RNA Library Prep Kit). Perform deep sequencing on a platform such as the Illumina NovaSeq.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome.
-
Differential Gene Expression: Identify genes that are significantly up- or down-regulated upon MAK683 treatment compared to the control.
-
Pathway Analysis: Use tools like GSEA or DAVID to identify biological pathways and gene ontology terms that are enriched in the list of differentially expressed genes. This can reveal unexpected pathway modulation that may be due to off-target effects.
-
Visualizations
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Nascent alt-protein chemoproteomics reveals a pre-60S assembly checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to MAK683
Welcome to the technical support center for researchers investigating acquired resistance to MAK683, a selective allosteric inhibitor of the EED subunit of the Polycomb Repressive Complex 2 (PRC2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to MAK683, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: While direct studies on acquired resistance to MAK683 are still emerging, based on research into PRC2 inhibitors, several potential mechanisms could be at play:
-
Alterations in the PRC2 Complex: Although MAK683 is effective against cell lines with certain EZH2 mutations that confer resistance to EZH2 inhibitors, it is theoretically possible that novel mutations in EED or other PRC2 components could arise, preventing effective MAK683 binding or complex inhibition.[1]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote proliferation and survival, thereby circumventing the effects of PRC2 inhibition. Key pathways to investigate include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[1]
-
Changes in Histone Modifications: An increase in H3K27 acetylation (H3K27ac) has been suggested as a potential mechanism to counteract the effect of PRC2 inhibition, which primarily reduces H3K27 trimethylation (H3K27me3).
-
Cell Cycle Dysregulation: Loss or inactivation of key cell cycle regulators, such as the Retinoblastoma protein (RB1), could potentially uncouple the anti-proliferative effects of PRC2 inhibition from cell cycle control, leading to resistance.
Q2: I am observing unexpected off-target effects in my experiments with MAK683. How can I confirm the specificity of the observed phenotype?
A2: To confirm that the observed effects are due to on-target inhibition of the EED subunit of PRC2 by MAK683, consider the following control experiments:
-
Use of Structurally Unrelated EED Inhibitors: If available, treating cells with a structurally different EED inhibitor should phenocopy the effects of MAK683.
-
Genetic Knockdown/Knockout: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to deplete EED or other core PRC2 components (EZH2, SUZ12). The resulting phenotype should be similar to that observed with MAK683 treatment.
-
Rescue Experiments: In a knockout/knockdown background, re-expression of the wild-type protein should rescue the sensitive phenotype, while expression of a potentially mutated, resistant version should not.
Q3: What are the expected molecular signatures of a cell line sensitive to MAK683?
A3: Sensitive cell lines typically exhibit a strong dependence on PRC2 activity for their proliferation and survival. Upon treatment with MAK683, you would expect to see:
-
A significant reduction in global H3K27me3 levels.
-
Re-expression of PRC2 target genes, which are normally silenced.
-
Induction of cell cycle arrest, senescence, or apoptosis.[2]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after MAK683 treatment.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Drug Concentration and Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of MAK683 treatment for your specific cell line. |
| Reagent Quality | Ensure the MAK683 stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay Type | Consider using multiple, mechanistically different viability assays (e.g., MTT, CellTiter-Glo, crystal violet) to confirm results. |
Problem 2: No significant decrease in global H3K27me3 levels after MAK683 treatment as measured by Western Blot.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Treatment Duration | Increase the concentration of MAK683 and/or the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Antibody Quality | Validate your H3K27me3 antibody using positive and negative controls (e.g., cells treated with an EZH2 inhibitor). Use a total histone H3 antibody as a loading control. |
| Histone Extraction Protocol | Ensure your histone extraction protocol is efficient. Acid extraction is often recommended for histone analysis. |
| Development of Resistance | If H3K27me3 levels remain high despite optimized treatment conditions, this could be a sign of acquired resistance. Proceed to investigate potential resistance mechanisms. |
Problem 3: Difficulty in co-immunoprecipitating the PRC2 complex to assess MAK683's effect on complex integrity.
| Possible Cause | Troubleshooting Step |
| Lysis Buffer Conditions | Use a gentle lysis buffer with appropriate salt concentrations to maintain protein-protein interactions. Avoid harsh detergents. |
| Antibody for Immunoprecipitation | Use a validated antibody specific for a core PRC2 component (e.g., EZH2, SUZ12, or EED) for immunoprecipitation. |
| Insufficient Protein Input | Ensure you are starting with a sufficient amount of nuclear extract. |
| MAK683's Mechanism of Action | Be aware that MAK683 is an allosteric inhibitor that binds to EED and disrupts its interaction with H3K27me3, which in turn inhibits PRC2's catalytic activity. It may not necessarily cause a complete dissociation of the core PRC2 complex.[3][4] |
Data Presentation
Table 1: Summary of Cellular IC50 Values for PRC2 Inhibitors
| Cell Line | Inhibitor | Target | IC50 (nM) |
| HeLa | MAK683 | EED | 1.014 |
| HeLa | EED226 | EED | 209.9 |
| HeLa | EPZ6438 | EZH2 | 22.47 |
Data extracted from a study by Qi et al., 2022.[5]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MAK683 in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of MAK683. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K27me3
-
Histone Extraction:
-
Lyse cells and isolate nuclei.
-
Perform acid extraction of histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the histone concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of histone extracts onto a 15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.[6][7]
Co-Immunoprecipitation of PRC2 Complex
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a PRC2 component (e.g., EZH2 or SUZ12) or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other PRC2 components to confirm the interaction.[8][9]
Mandatory Visualizations
Caption: Potential mechanisms of acquired resistance to MAK683.
Caption: Experimental workflow for investigating MAK683 resistance.
References
- 1. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Facebook [cancer.gov]
- 5. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Dynamic Protein Interactions of the Polycomb Repressive Complex 2 during Differentiation of Pluripotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
MAK683 Drug-Drug Interaction Potential: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential for drug-drug interactions (DDIs) with MAK683, a selective, orally bioavailable inhibitor of the embryonic ectoderm development (EED) protein. Understanding the DDI profile of MAK683 is critical for designing and interpreting preclinical and clinical studies. This guide offers troubleshooting advice and frequently asked questions to address challenges researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is known about the metabolic pathways of MAK683?
A1: Preclinical studies in human liver microsomes and hepatocytes have shown that MAK683 undergoes complex metabolism.[1] The primary metabolic pathways include:
-
Hydroxylation: Addition of a hydroxyl group.
-
Oxidation: Further metabolism of hydroxylated metabolites.
-
N-dealkylation: Removal of an alkyl group from a nitrogen atom.
-
N-oxidation: Addition of an oxygen atom to a nitrogen atom.
-
Sulfate conjugation: Addition of a sulfate group.
A total of 60 metabolites have been identified in preclinical studies, though no human-specific metabolites were observed.[1]
Q2: Is there evidence of MAK683 interacting with cytochrome P450 (CYP) enzymes?
A2: While detailed quantitative data on MAK683's direct inhibition or induction of specific cytochrome P450 (CYP) enzymes is not publicly available, its complex metabolism suggests the involvement of CYP enzymes. The predecessor to MAK683 was associated with the potential to inhibit CYP2D6, highlighting a need for caution. However, no definitive studies confirming or refuting this for MAK683 are available in the public domain.
Q3: What are the potential consequences of co-administering MAK683 with other drugs?
A3: Co-administration of MAK683 with other therapeutic agents could lead to:
-
Altered MAK683 Exposure: Strong inhibitors or inducers of CYP enzymes involved in MAK683 metabolism could increase or decrease its plasma concentrations, respectively. This could impact both efficacy and toxicity.
-
Altered Co-administered Drug Exposure: If MAK683 inhibits or induces a CYP enzyme responsible for the metabolism of a co-administered drug, it could alter the exposure and potentially the safety and efficacy of that drug.
Q4: Are there any known clinical drug-drug interactions with MAK683?
A4: The publicly available results from the first-in-human Phase 1/2 clinical trial (NCT02900651) for MAK683 in patients with advanced malignancies do not provide specific details on co-administered medications or any observed drug-drug interactions.[2][3] The study focused on the safety, tolerability, and pharmacokinetic profile of MAK683 as a single agent.[2][3]
Troubleshooting Guide for In Vitro and In Vivo Experiments
This section provides guidance for researchers designing and troubleshooting experiments involving MAK683.
Issue 1: Unexpected Variability in MAK683 Efficacy or Toxicity in In Vivo Models.
-
Potential Cause: Co-administered vehicle or other experimental compounds may be impacting MAK683 metabolism.
-
Troubleshooting Steps:
-
Review all co-administered substances: Identify all vehicles, anesthetics, and other compounds used in the animal model.
-
Literature search: Investigate if any of these substances are known CYP inhibitors or inducers.
-
Control experiments: If a potential interaction is suspected, design a control experiment to assess the impact of the vehicle or co-administered compound on MAK683's pharmacokinetic profile.
-
Issue 2: Discrepancies Between In Vitro and In Vivo Results.
-
Potential Cause: The in vitro system (e.g., cell lines) may not fully recapitulate the metabolic capabilities of the in vivo model.
-
Troubleshooting Steps:
-
Characterize the metabolic capacity of your in vitro system: If possible, assess the expression and activity of key CYP enzymes in your cell lines.
-
Utilize liver microsomes or hepatocytes: For more predictive in vitro metabolism studies, use liver microsomes or primary hepatocytes from the relevant species.
-
Consider species differences: Be aware that metabolic pathways can differ between species. Data from human-derived in vitro systems are most relevant for clinical translation.
-
Experimental Protocols
To aid researchers in assessing the DDI potential of MAK683 in their own experimental settings, the following are generalized protocols for key in vitro experiments.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of MAK683 that causes 50% inhibition (IC50) of major CYP isoforms.
Materials:
-
Human liver microsomes (HLMs)
-
MAK683
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Prepare a stock solution of MAK683 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate HLMs with a range of MAK683 concentrations (and positive/negative controls) in incubation buffer at 37°C.
-
Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each MAK683 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Protocol 2: In Vitro Cytochrome P450 Induction Assay
Objective: To evaluate the potential of MAK683 to induce the expression of major CYP isoforms.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
MAK683
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
CYP isoform-specific probe substrates and LC-MS/MS system (for activity assessment)
Methodology:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.
-
Allow the cells to acclimate.
-
Treat the hepatocytes with a range of MAK683 concentrations (and positive/negative controls) for 48-72 hours, replacing the medium daily.
-
For mRNA analysis:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative mRNA expression of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.
-
-
For enzyme activity analysis:
-
Wash the cells and incubate with a cocktail of CYP probe substrates.
-
Collect the supernatant and analyze metabolite formation by LC-MS/MS.
-
-
Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.
Visualizations
Signaling Pathway and Potential for Interaction
Caption: Potential metabolic pathways of MAK683 and sites for drug-drug interactions.
Experimental Workflow for Assessing DDI Potential
Caption: A generalized workflow for investigating the DDI potential of a new chemical entity.
References
- 1. Preclinical pharmacokinetics and metabolism of MAK683, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
MAK683 hydrochloride degradation and storage conditions
Welcome to the technical support center for MAK683 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving this potent EED inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAK683?
A1: MAK683 is a potent and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] PRC2 is an epigenetic regulator that catalyzes the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[3][4][5] By binding to the H3K27me3 binding pocket of EED, MAK683 disrupts the activity of the PRC2 complex, leading to a decrease in H3K27me3 levels and the reactivation of silenced genes.[6] This mechanism is critical for its anti-tumor activity in various cancers where PRC2 is dysregulated.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to ensure its stability and activity. Recommendations from various suppliers are summarized in the table below. To prevent degradation, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. For a 10 mg/mL stock solution, this corresponds to a concentration of 24.22 mM.[8] Sonication may be required to fully dissolve the compound.[8] For in vivo studies, a common formulation is 10% DMSO in saline.[8] Always use fresh, high-quality solvents.
Q4: Is this compound stable in aqueous solutions?
A4: While specific data on the stability of this compound in various aqueous buffers is limited, it is generally recommended to prepare aqueous working solutions fresh from a DMSO stock on the day of use. The metabolic pathways of MAK683 involve oxidation, suggesting that the compound may be sensitive to oxidative conditions in solution over time.[7] For cell culture experiments, add the final dilution of the compound to the media immediately before treating the cells.
Data Summary
Storage and Stability
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [8][9] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [8][9] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [7][9] |
In Vitro Potency
| Assay | IC50 | Cell Line | Source |
| EED Alphascreen | 59 nM | - | [9][10] |
| ELISA | 26 nM | - | [9][10] |
| LC-MS | 89 nM | - | [9][10] |
| H3K27me3 Inhibition | 1.014 nM | HeLa | [8] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected activity in cell-based assays. | 1. Compound Degradation: Improper storage, repeated freeze-thaw cycles of stock solutions, or instability in aqueous media. 2. Incorrect Concentration: Errors in dilution calculations or pipette calibration. | 1. Prepare fresh dilutions from a new aliquot of stock solution stored at -80°C. Minimize the time the compound spends in aqueous media before use. 2. Double-check all calculations and ensure pipettes are calibrated. |
| Precipitation of the compound in cell culture media. | Low Solubility: The final concentration of MAK683 or the percentage of DMSO in the media is too high. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. If precipitation persists, consider lowering the working concentration of MAK683. |
| High background in biochemical assays (e.g., ELISA, Alphascreen). | 1. Non-specific Binding: Issues with blocking or washing steps. 2. Compound Interference: The compound itself may interfere with the assay components. | 1. Optimize blocking and washing steps in your protocol. 2. Run a control with the compound in the absence of the enzyme or substrate to check for assay interference. |
| Stock solution appears discolored. | Oxidation/Degradation: The compound may have degraded due to exposure to air, light, or improper storage. The metabolic pathways of MAK683 include oxidation, suggesting this is a potential route for chemical degradation.[7] | Discard the solution and prepare a fresh stock from the powder. If the powder is also discolored, obtain a new vial of the compound. Store stock solutions protected from light.[7] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PRC2 signaling pathway targeted by MAK683, a general workflow for its use in experiments, and a troubleshooting decision tree.
Caption: PRC2 complex and MAK683 inhibition mechanism.
Caption: A typical workflow for experiments using MAK683.
Caption: A decision tree for troubleshooting experiments.
Key Experimental Protocols
Below are generalized protocols for common assays used to evaluate the activity of MAK683. These should be optimized for your specific experimental conditions.
Western Blot for H3K27me3 Inhibition
This protocol is a standard method to qualitatively and semi-quantitatively measure the reduction of H3K27me3 levels in cells treated with MAK683.
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of MAK683 (e.g., 1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 72 hours).[8]
-
Histone Extraction: Harvest cells and perform histone extraction. An acid extraction method is recommended for enriching histone proteins.[11]
-
Protein Quantification: Determine the protein concentration of each histone extract using a BCA or Bradford assay.
-
SDS-PAGE: Load 15-30 µg of protein per lane on a 15% SDS-polyacrylamide gel to resolve the small histone proteins.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3) overnight at 4°C.[11]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and capture the signal using an imaging system.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.[11] Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
AlphaScreen Assay for EED Binding
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of MAK683 to the EED protein.
-
Reagents:
-
His-tagged EED protein.
-
Biotinylated H3K27me3 peptide.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
This compound in assay buffer.
-
-
Assay Principle: When the His-tagged EED binds to the biotinylated H3K27me3 peptide, the Donor and Acceptor beads are brought into close proximity. Laser excitation of the Donor bead results in a luminescent signal from the Acceptor bead.[12][13] MAK683 will disrupt this interaction, leading to a decrease in signal.
-
Procedure:
-
Add His-tagged EED, biotinylated H3K27me3 peptide, and serial dilutions of MAK683 to a 384-well plate.
-
Incubate to allow binding to reach equilibrium.
-
Add the Acceptor beads and incubate.
-
Add the Donor beads in the dark and incubate.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
ELISA for H3K27me3 Quantification
An ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify the levels of H3K27me3 from cell lysates.
-
Reagents:
-
Histone extracts from cells treated with MAK683.
-
Coating buffer, wash buffer, and blocking buffer.
-
Primary antibody against H3K27me3.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
-
Procedure:
-
Coat a 96-well plate with histone extracts overnight at 4°C.
-
Wash the wells and block non-specific binding sites.
-
Add the primary antibody against H3K27me3 and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using a known amount of H3K27me3 peptide. Quantify the amount of H3K27me3 in the samples based on the standard curve and normalize to the total protein concentration.
References
- 1. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRC2 - Wikipedia [en.wikipedia.org]
- 4. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MAK-683 hydrochloride | EED Inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MAK683 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EED inhibitor, MAK683, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAK683?
A1: MAK683 is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). Specifically, it targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. By binding to the H3K27me3-binding pocket of EED, MAK683 prevents the allosteric activation of EZH2, the catalytic subunit of PRC2. This leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression. The subsequent reactivation of silenced tumor suppressor genes can inhibit cancer cell proliferation.
Q2: What is a recommended starting dose for MAK683 in mouse xenograft models?
A2: Based on preclinical studies, a starting dose in the range of 10-50 mg/kg, administered orally, is a reasonable starting point for efficacy studies in mouse xenograft models. It is crucial to perform a dose-finding study to determine the optimal dose for your specific cancer model and experimental setup.
Q3: How should MAK683 be formulated for oral administration in animals?
A3: A common formulation for oral gavage in rodents is a suspension. One published formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is recommended to prepare the working solution fresh on the day of use.
Q4: How can I monitor the pharmacodynamic activity of MAK683 in vivo?
A4: The primary pharmacodynamic biomarker for MAK683 is the level of H3K27me3. This can be assessed in both tumor tissue and surrogate tissues like peripheral blood mononuclear cells (PBMCs). A significant reduction in H3K27me3 levels post-treatment indicates target engagement. In a clinical study, reductions in H3K27me3 were observed in peripheral blood monocytes and tumor biopsies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant tumor growth inhibition | Insufficient dose | Perform a dose-escalation study to find the Maximum Tolerated Dose (MTD) and an efficacious dose. |
| Poor oral bioavailability in the specific animal strain | Check the pharmacokinetic profile in the strain being used. Consider alternative routes of administration if necessary, though MAK683 has shown moderate to high oral bioavailability in preclinical species. | |
| Tumor model is not dependent on the PRC2 pathway | Confirm the expression and mutational status of PRC2 components (EZH2, EED, SUZ12) in your cancer cell line. | |
| Improper formulation leading to poor absorption | Ensure the formulation is a homogenous suspension and is administered correctly. | |
| Unexpected Toxicity (e.g., weight loss, lethargy) | Dose is too high | Reduce the dose or the frequency of administration. |
| Off-target effects | While MAK683 is selective, off-target effects can occur at high concentrations. Monitor for common toxicities observed in preclinical and clinical studies, such as myelosuppression (neutropenia, thrombocytopenia, anemia). | |
| Formulation-related toxicity | Administer the vehicle alone as a control group to rule out toxicity from the formulation components. | |
| High variability in tumor response | Inconsistent dosing | Ensure accurate and consistent administration of the compound. |
| Heterogeneity of the tumor model | Ensure tumors are of a consistent size at the start of treatment. Increase the number of animals per group to improve statistical power. | |
| Differences in drug metabolism between animals | Monitor drug levels in plasma to assess for pharmacokinetic variability. |
Experimental Protocols
Protocol 1: In Vivo Dose Escalation Study
Objective: To determine the Maximum Tolerated Dose (MTD) of MAK683 in a specific mouse strain.
Methodology:
-
Animal Model: Use healthy, age-matched mice of the desired strain (e.g., BALB/c nude).
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Drug Administration: Administer MAK683 or vehicle orally once or twice daily for a set period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or severe clinical signs).
Protocol 2: Pharmacodynamic (PD) Analysis
Objective: To confirm target engagement by measuring H3K27me3 levels.
Methodology:
-
Animal Model: Use tumor-bearing mice.
-
Treatment: Treat mice with an efficacious dose of MAK683 or vehicle.
-
Sample Collection: Collect tumor tissue and/or blood samples at various time points after the last dose (e.g., 2, 8, 24 hours).
-
H3K27me3 Analysis:
-
Immunohistochemistry (IHC): For tumor tissue, perform IHC using an antibody specific for H3K27me3.
-
Western Blot: For tumor tissue or isolated PBMCs, perform western blotting to quantify H3K27me3 levels relative to total Histone H3.
-
ELISA: Use a specific ELISA kit to quantify H3K27me3 levels in tissue or cell lysates.
-
Flow Cytometry: For PBMCs, use intracellular flow cytometry to measure H3K27me3 levels.
-
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of MAK683 and other EED Inhibitors
| Compound | Cancer Model | Animal Model | Dose and Schedule | Outcome | Reference |
| MAK683 | Diffuse Large B-cell Lymphoma (Karpas-422 xenograft) | Mouse | Not specified | Good therapeutic effects | |
| EED226 | Diffuse Large B-cell Lymphoma (Karpas-422 xenograft) | Mouse | 40 mg/kg for 32 days | Complete tumor regression | |
| BR-001 | Diffuse Large B-cell Lymphoma (Karpas-422 and Pfeiffer xenografts) | Mouse | 40 or 100 mg/kg BID for 36 days | 85-96% tumor growth inhibition | |
| BR-001 | Colon Tumor (CT26 syngeneic model) | Mouse | 30 mg/kg oral dose | 59.3% reduction in tumor growth | |
| APG-5918 | Diffuse Large B-cell Lymphoma (Karpas-422 xenograft) | Mouse | 50 and 100 mg/kg for 28 days | Robust tumor activity |
Table 2: Preclinical Pharmacokinetic Parameters of MAK683
| Species | Dose | Route | Bioavailability | Clearance |
| Mouse, Rat, Dog | 1-2 mg/kg | Oral | Moderate to High | Low to Moderate |
Visualizations
Caption: Mechanism of action of MAK683 on the PRC2 signaling pathway.
Caption: Experimental workflow for optimizing MAK683 dosage in vivo.
interpreting unexpected results with MAK683 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MAK683. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides guidance on how to interpret and resolve unexpected experimental outcomes with MAK683 treatment.
Issue 1: Higher than expected cell viability after MAK683 treatment.
Q: We are treating our cancer cell line with MAK683, but we are not observing the expected decrease in cell viability. What could be the reason for this resistance?
A: There are several potential reasons why your cell line might not be responding to MAK683 as expected. These can be broadly categorized as issues with the experimental setup or intrinsic resistance of the cell line.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Solubility: Ensure that MAK683 is fully dissolved. Precipitated compound will not be effective. Refer to the manufacturer's instructions for recommended solvents and solubility limits.[1][2]
-
Concentration: Double-check the calculations for your dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Stability: Prepare fresh dilutions of MAK683 for each experiment, as repeated freeze-thaw cycles can lead to degradation.[3]
-
-
Confirm Target Engagement:
-
Western Blot for H3K27me3: The primary pharmacodynamic effect of MAK683 is the reduction of histone H3 lysine 27 trimethylation (H3K27me3).[4][5] Perform a western blot to check the levels of H3K27me3 in treated versus untreated cells. A lack of reduction in H3K27me3 levels indicates a problem with drug activity or cell permeability.
-
Co-Immunoprecipitation (Co-IP): To confirm that MAK683 is disrupting the interaction between EED and EZH2, you can perform a Co-IP experiment.[5][6][7][8]
-
-
Investigate Potential Resistance Mechanisms:
-
EZH2 Mutations: While MAK683 targets EED, mutations in EZH2 can sometimes confer resistance to PRC2 inhibitors.[4] However, some studies suggest that MAK683 may overcome resistance to EZH2-specific inhibitors.[4]
-
Cell Line Dependence: The sensitivity to PRC2 inhibition is highly cell-line dependent.[9] Your cell line may not rely on the PRC2 pathway for survival.
-
Acquired Resistance: Prolonged treatment with targeted therapies can lead to the development of acquired resistance through various mechanisms, such as upregulation of bypass signaling pathways.[10][11]
-
Logical Flow for Troubleshooting High Cell Viability:
Caption: Troubleshooting workflow for unexpected high cell viability with MAK683.
Issue 2: Unexpected cell death at low concentrations of MAK683.
Q: We are observing significant cell death in our experiments at MAK683 concentrations that are reported to be non-toxic. What could be causing this?
A: Unexpected cytotoxicity can be alarming. The potential causes can range from experimental artifacts to specific biological vulnerabilities of your cell line.
Troubleshooting Steps:
-
Rule out Solvent Toxicity:
-
MAK683 is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells.[3] Ensure that the final concentration of DMSO in your culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control (medium with the same concentration of DMSO as your treated wells) to assess the effect of the solvent alone.[3]
-
-
Assess for On-Target Apoptosis:
-
While MAK683 is designed to inhibit proliferation, prolonged inhibition of PRC2 can lead to the activation of apoptotic pathways in sensitive cell lines.[6] This is an on-target effect.
-
To investigate this, you can perform assays to detect apoptosis, such as Annexin V/PI staining or a caspase activity assay.[3]
-
-
Consider Off-Target Effects:
-
Evaluate Cell Line Sensitivity:
-
Different cell lines can have vastly different sensitivities to the same compound. Your cell line may be particularly dependent on PRC2 activity for survival, leading to a potent cytotoxic response even at low concentrations.
-
Experimental Workflow for Investigating Unexpected Cell Death:
Caption: Workflow for troubleshooting unexpected cytotoxicity with MAK683.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAK683?
A: MAK683 is a potent and selective allosteric inhibitor of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[8] It binds to the H3K27me3 binding pocket on EED, which induces a conformational change that prevents the interaction between EED and the catalytic subunit of PRC2, EZH2.[7][8] This disruption of the EED-EZH2 interaction leads to the inhibition of PRC2's histone methyltransferase activity, resulting in a global decrease in H3K27 trimethylation.[5][7][8]
Signaling Pathway of MAK683 Action:
Caption: Simplified signaling pathway of MAK683's mechanism of action.
Q2: What are the recommended starting concentrations for in vitro experiments?
A: The optimal concentration of MAK683 will vary depending on the cell line and the duration of the treatment. It is always recommended to perform a dose-response curve to determine the IC50 value for your specific experimental conditions. However, based on published data, a starting range of 10 nM to 1 µM is often used for in vitro cellular assays.
Reported IC50 and GI50 Values for MAK683:
| Assay Type | Cell Line | IC50/GI50 (nM) | Reference(s) |
| EED Alphascreen Binding | - | 59 | [14] |
| LC-MS | - | 89 | [14] |
| ELISA | - | 26 | [14] |
| Antiproliferative | KARPAS-422 | 30 | [14] |
| Antiproliferative | Various | 3 - 9 | [4] |
Q3: How should I prepare and store MAK683?
A: For in vitro experiments, MAK683 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300 and Tween-80.[14] Always refer to the manufacturer's data sheet for specific instructions on storage and handling.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing cell viability after MAK683 treatment using an MTT assay.[7][15][16][17]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MAK683 in culture medium. Include a vehicle-only control (e.g., DMSO). Replace the existing medium with the medium containing the different concentrations of MAK683 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
Protocol 2: Western Blot for H3K27me3
This protocol outlines the steps to measure the levels of H3K27me3 in response to MAK683 treatment.
-
Cell Lysis and Histone Extraction: Treat cells with MAK683 for the desired time and concentration. Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).
-
Protein Quantification: Determine the protein concentration of your histone extracts using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 3: Co-Immunoprecipitation (Co-IP) of EED and EZH2
This protocol provides a general framework for performing a Co-IP experiment to assess the disruption of the EED-EZH2 interaction by MAK683.[18][19][20]
-
Cell Lysis: Treat cells with MAK683 or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either EED or EZH2 overnight at 4°C. A negative control with a non-specific IgG antibody should also be included.
-
Immune Complex Capture: Add protein A/G beads to the lysates to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against both EED and EZH2 to determine if they co-immunoprecipitated. A reduced amount of the co-precipitated protein in the MAK683-treated sample compared to the control would indicate a disruption of the interaction.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Facebook [cancer.gov]
- 9. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEK1/2 inhibitor withdrawal reverses acquired resistance driven by BRAFV600E amplification whereas KRASG13D amplification promotes EMT-chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges of Regulated Cell Death: Implications for Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. chondrex.com [chondrex.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PRC2 Inhibitors: MAK683 vs. EED226
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent allosteric Polycomb Repressive Complex 2 (PRC2) inhibitors, MAK683 and EED226. Both small molecules target the Embryonic Ectoderm Development (EED) subunit, offering a distinct mechanism of action from EZH2-catalytic site inhibitors. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the critical evaluation of these compounds for research and development purposes.
Executive Summary
MAK683, a clinical-stage compound, emerged from the optimization of the preclinical tool compound EED226.[1][2] Both inhibitors function by binding to the H3K27me3-binding pocket of EED, leading to the allosteric inhibition of PRC2's methyltransferase activity.[3][4] Preclinical data demonstrates that MAK683 exhibits greater potency in cellular assays compared to EED226.[3] Clinical evaluation of MAK683 in a Phase I/II trial (NCT02900651) has shown it to be generally well-tolerated with observable clinical activity in certain advanced malignancies.[5][6]
Mechanism of Action: Targeting the PRC2 Complex
Both MAK683 and EED226 are allosteric inhibitors of the PRC2 complex.[3] The PRC2 complex, composed of the core subunits EZH2, SUZ12, and EED, is a key epigenetic regulator that catalyzes the mono-, di-, and trimethylation of Histone H3 at lysine 27 (H3K27).[1][7] This H3K27 trimethylation (H3K27me3) is a hallmark of transcriptionally repressed chromatin.
MAK683 and EED226 selectively bind to a pocket on EED that normally recognizes H3K27me3, a process that allosterically enhances the catalytic activity of EZH2.[4][8][9] By occupying this pocket, these inhibitors prevent this positive feedback loop, leading to a reduction in global H3K27me3 levels and subsequent de-repression of PRC2 target genes.[10] This mechanism is distinct from ATP-competitive inhibitors that target the EZH2 catalytic site directly.
In Vitro Efficacy
MAK683 consistently demonstrates superior potency compared to EED226 in cellular assays. This is highlighted by its lower IC50 values for both the inhibition of H3K27me3 and the anti-proliferative effects in various cancer cell lines.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| MAK683 | H3K27me3 Inhibition | HeLa | 1.014 | [3] |
| EED226 | H3K27me3 Inhibition | HeLa | 209.9 | [3] |
| MAK683 | Proliferation | WSU-DLCL2 | 1.153 | [3] |
| EED226 | Proliferation | WSU-DLCL2 | 35.86 | [3] |
| EED226 | Proliferation | Karpas-422 | 80 | [11] |
| EED226 | G401 ELISA | G401 | 220 | [11] |
In Vivo Efficacy
Preclinical xenograft models have been instrumental in evaluating the in vivo anti-tumor activity of both MAK683 and EED226.
EED226: In a subcutaneous Karpas-422 xenograft model, oral administration of EED226 at 40 mg/kg for 32 days resulted in complete tumor regression.[11]
MAK683: In a G401 xenograft model, daily treatment with MAK683 at 100 mg/kg for 25 days led to a tumor growth inhibition (TGI) of 67.20%, with the tumor volume T/C% being 30.55%.[3] The treatment was well-tolerated with no significant impact on animal body weight.[3]
Clinical Efficacy of MAK683
MAK683 is currently being evaluated in a Phase I/II clinical trial (NCT02900651) in patients with advanced malignancies.[5] The study aims to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and to assess the safety, pharmacokinetics, and anti-tumor activity of MAK683.[12][13]
As of the latest reports, 139 patients with various advanced cancers, including diffuse large B-cell lymphoma (DLBCL) and epithelioid sarcoma (ES), have been treated.[6] The median progression-free survival was 1.9 months, and the overall response rate was 5.8%.[6] Clinical activity was noted in patients with advanced DLBCL and ES.[6] The most common grade 3/4 drug-related adverse events included neutropenia, thrombocytopenia, and anemia.[6]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines (e.g., WSU-DLCL2) are seeded in 6-well plates at a density of 2 x 10^5 cells per well.[3]
-
Compound Treatment: Cells are treated with a range of concentrations of MAK683 or EED226.
-
Cell Viability Measurement: Viable cell numbers are counted every 3 days for up to 15 days using a cell counter (e.g., Vi-CELL).[3]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using software such as PRISM.[3]
Western Blot for H3K27me3 Inhibition
-
Cell Lysis: HeLa cells are treated with varying concentrations of the inhibitors for 72 hours, followed by cell lysis.[3]
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Quantification: Band intensities are quantified, and the dose-responsive inhibition of H3K27me3 is determined to calculate the IC50.[3]
Xenograft Tumor Model Workflow
-
Cell Implantation: Human cancer cells (e.g., Karpas-422, G401) are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[14]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into vehicle control and treatment groups.
-
Drug Administration: MAK683 or EED226 is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: Anti-tumor efficacy is assessed by calculating Tumor Growth Inhibition (TGI) and the ratio of the mean tumor volume of the treated group to the control group (T/C%).
Conclusion
Both MAK683 and EED226 are valuable research tools for investigating the role of the PRC2 complex in cancer biology. The optimization of EED226 to yield the clinical candidate MAK683 has resulted in a more potent inhibitor with a favorable pharmacokinetic and safety profile, leading to its advancement into clinical trials. The data presented in this guide underscores the therapeutic potential of targeting the EED subunit of the PRC2 complex and provides a basis for the continued investigation of MAK683 and other novel EED inhibitors in oncology.
References
- 1. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase I/II, Multicenter, Open-Label Study Of MAK683 In Adult Patients With Advanced Malignancies [mdanderson.org]
- 13. Facebook [cancer.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: MAK683 Hydrochloride vs. Tazemetostat in PRC2 Inhibition
For researchers and drug development professionals at the forefront of epigenetic therapy, the targeting of the Polycomb Repressive Complex 2 (PRC2) has emerged as a promising strategy in oncology. Within this class of therapeutics, two notable agents, MAK683 hydrochloride and tazemetostat, offer distinct approaches to modulating PRC2 activity. This guide provides an objective comparison of their performance, supported by experimental data, to inform preclinical and clinical research decisions.
Tazemetostat, an established EZH2 inhibitor, directly targets the catalytic subunit of the PRC2 complex. In contrast, this compound represents a novel class of PRC2 inhibitors that functions as an allosteric inhibitor by binding to the Embryonic Ectoderm Development (EED) subunit. This fundamental difference in their mechanism of action underpins their varying biochemical profiles, cellular activities, and potential clinical applications.
Biochemical Potency and Cellular Activity
A critical evaluation of any inhibitor begins with its biochemical potency and its efficacy in a cellular context. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Tazemetostat | EZH2 (wild-type) | Biochemical (Enzymatic) | 2.5 (Ki) | - | [1] |
| EZH2 (mutant) | Biochemical (Enzymatic) | 2-38 | - | [2] | |
| H3K27 Methylation | Cellular | 9 | Lymphoma cell lines | [1] | |
| MAK683 | EED | Biochemical (Binding) | 26-89 | - | [3] |
| Cell Proliferation | Cellular | 4 | KARPAS-422 (Lymphoma) | [3] |
Preclinical Efficacy in Xenograft Models
The anti-tumor activity of both compounds has been evaluated in mouse xenograft models, providing insights into their in vivo potential.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Tazemetostat | Lymphoma (KARPAS-422) | 200 mg/kg, BID | Significant TGI | [2] |
| MAK683 | Lymphoma (KARPAS-422) | 100 mg/kg, QD | Complete tumor regression | [3] |
Overcoming Resistance: A Key Differentiator
A significant challenge in targeted therapy is the development of resistance. Notably, studies have shown that MAK683 can overcome resistance to tazemetostat mediated by specific EZH2 mutations. In cellular models of tazemetostat resistance due to the EZH2 Y666N mutation, MAK683 demonstrated the ability to inhibit cell viability, suggesting that targeting EED can be an effective strategy to circumvent acquired resistance to direct EZH2 inhibitors.[4][5]
Clinical Landscape
Both MAK683 and tazemetostat have been evaluated in clinical trials, providing crucial data on their safety and efficacy in patients.
| Compound | Phase | Indications | Key Findings | Reference |
| Tazemetostat | Approved | Epithelioid Sarcoma, Follicular Lymphoma | Objective responses observed in both EZH2-mutant and wild-type tumors. Generally well-tolerated. | [6] |
| MAK683 | Phase I/II | Advanced Malignancies (incl. DLBCL, Gastric Cancer) | Well-tolerated with preliminary signs of clinical activity. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: PRC2 pathway and inhibitor mechanisms.
Caption: Workflow for comparing PRC2 inhibitors.
Detailed Experimental Protocols
1. Biochemical EZH2/EED Inhibition Assay:
-
Principle: To measure the direct inhibition of the PRC2 complex, either by targeting EZH2's catalytic activity or EED's binding function.
-
Protocol (EZH2 Enzymatic Assay):
-
Recombinant PRC2 complex is incubated with a histone H3 peptide substrate and 3H-S-adenosylmethionine (SAM) as a methyl donor.
-
The reaction is initiated in the presence of varying concentrations of the inhibitor (e.g., tazemetostat) or vehicle control.
-
After a defined incubation period at 30°C, the reaction is stopped.
-
The amount of incorporated 3H-methyl into the histone peptide is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[8]
-
-
Protocol (EED Binding Assay):
-
An AlphaScreen assay can be used, employing a biotinylated H3K27me3 peptide bound to streptavidin-coated donor beads and a GST-tagged EED protein bound to anti-GST acceptor beads.
-
In the absence of an inhibitor, the proximity of the beads results in a luminescent signal.
-
MAK683 or other EED inhibitors compete with the H3K27me3 peptide for binding to EED, leading to a decrease in the signal.
-
IC50 values are determined by measuring the signal reduction at different inhibitor concentrations.[9]
-
2. Cellular H3K27me3 Assay (Western Blot):
-
Principle: To quantify the levels of the histone mark H3K27me3 in cells following inhibitor treatment.
-
Protocol:
-
Cancer cell lines are seeded and treated with various concentrations of the inhibitor (MAK683 or tazemetostat) for a specified duration (e.g., 72-96 hours).
-
Cells are harvested, and histones are extracted from the nuclei.
-
Protein concentration is determined, and equal amounts of histone extracts are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for H3K27me3. An antibody against total histone H3 is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry.[10][11]
-
3. Cellular H3K27me3 Assay (Flow Cytometry):
-
Principle: To measure H3K27me3 levels on a single-cell basis, allowing for the analysis of heterogeneous cell populations.
-
Protocol:
-
Cells are treated with inhibitors as described for the Western blot assay.
-
Cells are harvested, fixed, and permeabilized to allow antibody entry.
-
Cells are then incubated with a fluorescently labeled primary antibody against H3K27me3. A fluorescently labeled antibody against a cell surface marker (e.g., CD45 for hematopoietic cells) can be used for co-staining to identify specific cell populations.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The median fluorescence intensity (MFI) of the H3K27me3 signal is used to quantify the level of this histone mark.[12][13]
-
4. In Vivo Tumor Xenograft Study:
-
Principle: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of cancer cells (e.g., KARPAS-422 lymphoma cells).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups: vehicle control, MAK683, and tazemetostat.
-
The inhibitors are administered orally at predetermined doses and schedules.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., H3K27me3 levels by immunohistochemistry or Western blot).[14][15]
-
Conclusion
This compound and tazemetostat represent two distinct and valuable therapeutic strategies for targeting the PRC2 complex. While tazemetostat has a well-established role as a direct EZH2 inhibitor, MAK683's allosteric mechanism of targeting EED offers a potential advantage, particularly in the context of acquired resistance to EZH2 inhibitors. The choice between these agents in a research or clinical setting will depend on the specific cancer type, its genetic background (including EZH2 mutational status), and the potential for resistance mechanisms to emerge. The experimental protocols provided herein offer a framework for the direct and rigorous comparison of these and other emerging PRC2 inhibitors.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alexkentsis.net [alexkentsis.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A Matching-Adjusted Indirect Comparison of Single-Arm Trials in Patients with Relapsed or Refractory Follicular Lymphoma Who Received at Least Two Prior Systemic Treatments: Tazemetostat was Associated with a Lower Risk for Safety Outcomes Versus the PI3-Kinase Inhibitors Idelalisib, Duvelisib, Copanlisib, and Umbralisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics and metabolism of MAK683, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Anti-H3K27me3 Antibodies | Invitrogen [thermofisher.com]
- 12. Optimizing methodology for the detection of H3K27me3 levels using flow cytometry – openlabnotebooks.org [openlabnotebooks.org]
- 13. US20180321256A1 - Flow cytometry for monitoring histone h3 methylation status - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Epigenetic modulators provide a path to understanding disease and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating MAK683 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit Embryonic Ectoderm Development (EED). We will explore experimental approaches, compare MAK683 to alternative inhibitors, and provide detailed protocols to aid in the design and execution of your research.
Introduction to MAK683 and its Target
MAK683 is a clinical-stage small molecule that targets EED, a core component of the PRC2 complex.[1][2] PRC2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3] MAK683 binds to the H3K27me3 binding pocket of EED, preventing the allosteric activation of the PRC2 catalytic subunit, EZH2.[2][4] This leads to a global reduction in H3K27me3 levels and subsequent de-repression of target genes, inhibiting the proliferation of specific cancer cells.[1][2]
Comparative Analysis of PRC2 Inhibitors
Validating that a compound reaches and interacts with its intended target in a cellular context is a critical step in drug development. Here, we compare MAK683 with other EED and EZH2 inhibitors based on their mechanism and reported cellular potency.
| Inhibitor | Target | Mechanism of Action | Cellular H3K27me3 Inhibition (IC50) | Cell Proliferation Inhibition (IC50) | Reference |
| MAK683 | EED | Allosteric inhibitor, binds to the H3K27me3 pocket | 1.014 nM (HeLa) | 1.153 nM (WSU-DLCL2) | [1] |
| EED226 | EED | Allosteric inhibitor, binds to the H3K27me3 pocket | 209.9 nM (HeLa) | 35.86 nM (WSU-DLCL2) | [1] |
| APG-5918 (EEDi-5273) | EED | Allosteric inhibitor, binds to the H3K27me3 pocket | High-affinity binding (IC50 = 1.2 nM) | Potent activity in EZH2-mutant DLBCL cell lines | [5][6] |
| EPZ-6438 (Tazemetostat) | EZH2 | Catalytic inhibitor, SAM-competitive | 22.47 nM (HeLa) | 14.86 nM (WSU-DLCL2) | [1] |
Note: IC50 values are highly dependent on the cell line and experimental conditions and should be considered as relative indicators of potency. Direct head-to-head comparisons in the same experimental setup are recommended for accurate assessment.
Experimental Methodologies for Validating Target Engagement
Two primary methods are widely used to confirm the direct binding of inhibitors to their intracellular targets and to measure the downstream pharmacological effects: the Cellular Thermal Shift Assay (CETSA) and Immunoprecipitation followed by Western Blotting.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7] Binding of an inhibitor like MAK683 to EED is expected to increase the thermal stability of the EED protein.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with the desired concentration of MAK683 or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EED protein by Western Blotting using an EED-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble EED protein against the temperature to generate melt curves.
-
A shift in the melt curve to a higher temperature in the MAK683-treated samples compared to the vehicle control indicates target engagement.
-
Immunoprecipitation and Western Blotting for H3K27me3
This method assesses the downstream pharmacological effect of MAK683 by measuring the global levels of H3K27me3. A successful target engagement by MAK683 should lead to a dose-dependent reduction in H3K27me3 levels.
-
Cell Culture and Treatment:
-
Culture cells and treat with a dose-range of MAK683 and a vehicle control for a longer duration (e.g., 48-72 hours) to allow for changes in histone modifications.
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Extract histones using an acid extraction method (e.g., with 0.2 N HCl or 0.4 N H2SO4) or a commercial kit.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA assay).
-
-
Western Blotting:
-
Separate the histone extracts by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15-18%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for H3K27me3 and total H3.
-
Normalize the H3K27me3 signal to the total H3 signal.
-
Compare the normalized H3K27me3 levels in MAK683-treated samples to the vehicle control to determine the extent of inhibition.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the MAK683 signaling pathway, the experimental workflow for target engagement validation, and a logical comparison of PRC2 inhibitors.
References
- 1. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor EEDi-5273 (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: MAK683 in Combination Cancer Therapy
For Immediate Release
A growing body of preclinical evidence suggests that the selective EED inhibitor, MAK683, may exhibit significant synergistic anti-cancer effects when combined with other targeted therapies, particularly CDK4/6 inhibitors and BCL-2 inhibitors. These combinations hold the promise of overcoming drug resistance and enhancing therapeutic efficacy in various malignancies, including nasopharyngeal carcinoma and lymphoma. This guide provides a comprehensive overview of the preclinical data supporting these synergistic interactions, complete with experimental protocols and pathway visualizations to inform researchers and drug development professionals.
MAK683 and CDK4/6 Inhibitors: A Promising Alliance in Nasopharyngeal Carcinoma
Nasopharyngeal carcinoma (NPC) is a malignancy with a high unmet medical need for novel therapeutic strategies. Preclinical research has pointed towards a potential synergistic relationship between inhibiting the PRC2 complex, of which EED is a crucial component, and targeting the cell cycle regulatory machinery.
A key study investigating the precursor to MAK683, EED226, predicted a synergistic inhibitory effect on cell growth when combined with the CDK4/6 inhibitor LEE011 (ribociclib) in NPC cells.[1] This prediction was based on an artificial neural network analysis of global gene expression data, which revealed that EED inhibition predominantly affects the expression of major histocompatibility complex (MHC) class I genes and cell cycle-related genes in NPC.[1]
The proposed mechanism of synergy lies in the dual targeting of two critical cancer pathways. MAK683, as an EED inhibitor, disrupts the function of the PRC2 complex, leading to alterations in gene expression that can impede tumor growth.[2][3] Ribociclib, on the other hand, directly inhibits CDK4/6, key regulators of the G1-S phase transition in the cell cycle, thereby inducing cell cycle arrest.[4][5] The simultaneous disruption of both epigenetic regulation and cell cycle progression is hypothesized to create a synthetic lethal environment for cancer cells.
Experimental Data: MAK683 in Combination with Ribociclib in NPC
While specific quantitative synergy data for the MAK683-ribociclib combination in NPC is still emerging in publicly available literature, the strong preclinical rationale has paved the way for further investigation. The following table summarizes the expected outcomes based on the predicted synergy.
| Cancer Type | Combination | Key Findings (Predicted) | Reference |
| Nasopharyngeal Carcinoma (NPC) | MAK683 + Ribociclib (LEE011) | Synergistic inhibition of cell growth | [1] |
Experimental Protocol: Synergy Assessment in NPC Cell Lines
The following is a generalized protocol for assessing the synergistic effects of MAK683 and ribociclib in NPC cell lines, based on standard methodologies for drug combination studies.[6][7][8]
Cell Lines: Human NPC cell lines (e.g., C666-1, HONE-1).
Drug Preparation: MAK683 and Ribociclib are dissolved in DMSO to create stock solutions and then diluted to desired concentrations in cell culture medium.
Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed NPC cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a matrix of nine concentrations of MAK683 and nine concentrations of ribociclib, both alone and in combination.
-
Include vehicle-treated (DMSO) cells as a control.
-
Incubate the plates for 72-96 hours.
-
Assess cell viability using MTT or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination compared to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Signaling Pathway and Experimental Workflow
Caption: MAK683 and Ribociclib synergistic pathway.
Caption: Workflow for drug combination synergy screening.
MAK683 and BCL-2 Inhibitors: A Potential Breakthrough in Lymphoma
In hematological malignancies like diffuse large B-cell lymphoma (DLBCL), alterations in the BCL-2 family of proteins, which are key regulators of apoptosis, are common.[9] The BCL-2 inhibitor venetoclax has shown significant clinical activity in various lymphomas.[9][10] Preclinical studies have demonstrated strong synergy when combining venetoclax with inhibitors of other critical survival pathways.[10]
The rationale for combining MAK683 with a BCL-2 inhibitor like venetoclax stems from the distinct but complementary mechanisms of action of these drugs. By inhibiting the PRC2 complex, MAK683 can modulate the expression of genes involved in cell survival and apoptosis, potentially sensitizing lymphoma cells to the direct pro-apoptotic effects of venetoclax.
Experimental Data: MAK683 in Combination with Venetoclax in Lymphoma
While direct experimental data for the MAK683-venetoclax combination is not yet widely published, preclinical studies with other epigenetic modulators have shown synergy with BCL-2 inhibitors in lymphoma models.[11] The table below outlines the anticipated synergistic effects based on this rationale.
| Cancer Type | Combination | Key Findings (Hypothesized) |
| Diffuse Large B-cell Lymphoma (DLBCL) | MAK683 + Venetoclax | Enhanced apoptosis and inhibition of tumor growth |
Experimental Protocol: In Vivo Synergy Assessment in a Lymphoma Xenograft Model
The following is a generalized in vivo protocol to evaluate the synergistic anti-tumor activity of MAK683 and venetoclax in a DLBCL xenograft model.
Animal Model: Immunocompromised mice (e.g., NOD-SCID) subcutaneously implanted with a human DLBCL cell line (e.g., SUDHL-4, OCI-Ly1).
Drug Administration:
-
Once tumors reach a palpable size, randomize mice into four treatment groups:
-
Vehicle control
-
MAK683 alone (administered orally)
-
Venetoclax alone (administered orally)
-
MAK683 and Venetoclax in combination
-
-
Treat the mice for a specified period (e.g., 21-28 days).
Efficacy Assessment:
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
Data Analysis:
-
Compare the tumor growth inhibition (TGI) in the combination group to the single-agent and vehicle control groups.
-
Analyze the statistical significance of the differences in tumor volume between the treatment groups.
-
Assess for any signs of toxicity by monitoring body weight changes and observing the general health of the animals.
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Drug Combinations with a CDK4/6 Inhibitor in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tipping the balance: toward rational combination therapies to overcome venetoclax resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Navigating the Frontier of Advanced Cancer Treatment: A Comparative Guide to MAK683 Combination Therapies
For Immediate Release
In the rapidly evolving landscape of oncology, the development of targeted therapies continues to offer new hope for patients with advanced malignancies. MAK683, a potent and selective small molecule inhibitor of the embryonic ectoderm development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2), has demonstrated promising preclinical and clinical activity as a monotherapy. However, the true potential of this epigenetic modifier may lie in its synergistic effects when combined with other anti-cancer agents. This guide provides a comprehensive comparison of emerging MAK683 combination therapies, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Synergistic Approach to Targeting Cancer
MAK683 functions by allosterically inhibiting the PRC2 complex, which plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of PRC2 activity is a hallmark of various cancers, leading to aberrant gene expression and tumor progression. By inhibiting EED, MAK683 disrupts the catalytic activity of PRC2, leading to the reactivation of tumor suppressor genes.
The rationale for combining MAK683 with other therapies stems from the potential to attack cancer cells through complementary pathways, enhance therapeutic efficacy, and overcome mechanisms of drug resistance. This guide explores the preclinical evidence for several promising MAK683 combination strategies.
Preclinical Evidence for MAK683 Combination Therapies
While clinical data on MAK683 combination therapies is still emerging, preclinical studies have begun to shed light on promising partnerships. Here, we summarize the available data for key combination approaches.
MAK683 in Combination with PPARγ Agonists
Preclinical evidence suggests a synergistic interaction between MAK683 and peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, such as rosiglitazone. This combination has shown enhanced anti-tumor activity in sarcoma xenograft models.
Experimental Data Summary
| Combination Therapy | Cancer Model | Key Finding |
| MAK683 + Rosiglitazone | Sarcoma Xenograft | Higher inhibition of Ki67 (a proliferation marker) compared to MAK683 alone. |
Experimental Protocol: Immunohistochemistry for Ki67
-
Tissue Preparation: Tumor xenograft tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm thickness.
-
Antigen Retrieval: Sections were deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Immunostaining: Slides were incubated with a primary antibody against Ki67, followed by a secondary antibody conjugated to a detection system (e.g., horseradish peroxidase).
-
Visualization: The signal was developed using a chromogen (e.g., DAB), and the sections were counterstained with hematoxylin.
-
Analysis: The percentage of Ki67-positive cells was quantified by analyzing multiple high-power fields per tumor section.
Signaling Pathway: PRC2 and PPARγ in Cancer
Caption: Interaction of MAK683 and PPARγ agonist pathways leading to tumor growth inhibition.
EED Inhibitors in Combination with Chemotherapy
While direct data on MAK683 in combination with chemotherapy is limited, studies on other EED inhibitors provide a strong rationale for this approach. For instance, the novel EED inhibitor LG1980 has demonstrated synergy with the chemotherapeutic agent docetaxel in preclinical models of chemoresistant prostate cancer.[1]
Experimental Data Summary
| Combination Therapy | Cancer Model | Metric | Result |
| LG1980 + Docetaxel | Chemoresistant Prostate Cancer Cells | IC50 of Docetaxel | Reduced from 1.94 nM to 0.39 nM in the presence of 5 µM LG1980[1] |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Chemoresistant prostate cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a dose range of docetaxel, both in the presence and absence of a fixed concentration of LG1980 (e.g., 5 µM).
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was measured using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.
Logical Relationship: Overcoming Chemoresistance
References
Unveiling the Selectivity of MAK683: A Comparative Analysis Against Other Epigenetic Modifiers
For researchers, scientists, and drug development professionals, understanding the precise target engagement and potential off-target effects of an epigenetic modifier is paramount. This guide provides a comprehensive comparison of the cross-reactivity of MAK683, a potent and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2), with other key epigenetic modifiers. The data presented herein demonstrates the high selectivity of MAK683 for its intended target, a crucial attribute for a therapeutic candidate.
MAK683 operates through a distinct mechanism of action. It binds to the H3K27me3-binding pocket of EED, a non-catalytic but essential component of the PRC2 complex.[1] This interaction prevents the allosteric activation of EZH2, the catalytic subunit responsible for histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] By inhibiting this process, MAK683 effectively reverses the gene silencing mediated by PRC2, a pathway often dysregulated in various cancers.
High Selectivity Profile of MAK683
To ascertain the specificity of MAK683, its inhibitory activity was assessed against a broad panel of 31 other protein methyltransferases. The results, summarized in the table below, unequivocally demonstrate the remarkable selectivity of MAK683 for the PRC2 complex. At a concentration of 10 µM, MAK683 exhibited no significant inhibition of any of the other tested methyltransferases, highlighting its focused activity on the intended EED target.
| Target Enzyme | % Inhibition at 10 µM MAK683 |
| ASH1L | 1 |
| DOT1L | -14 |
| EHMT1 (GLP) | -1 |
| EHMT2 (G9a) | -1 |
| EZH1 | 2 |
| MLL1 | -7 |
| MLL2 | -13 |
| MLL3 | -1 |
| MLL4 | -12 |
| NSD1 | -16 |
| NSD2 | -10 |
| NSD3 | 4 |
| PRMT1 | -1 |
| PRMT3 | -2 |
| PRMT4 (CARM1) | 0 |
| PRMT5 | -1 |
| PRMT6 | 1 |
| PRMT7 | -1 |
| PRMT8 | -1 |
| SETD1A | -12 |
| SETD1B | -12 |
| SETD2 | -11 |
| SETD7 | -4 |
| SETD8 | -5 |
| SETMAR | -1 |
| SMYD2 | -1 |
| SMYD3 | -3 |
| SMYD4 | -1 |
| SMYD5 | -1 |
| SUV39H1 | -1 |
| SUV39H2 | -1 |
Signaling Pathway and Experimental Workflow
The mechanism of MAK683 and the experimental approach to determining its selectivity are illustrated in the following diagrams.
Figure 1. Mechanism of MAK683 Action.
References
Unlocking New Therapeutic Avenues: A Comparative Guide to Allosteric PRC2 Inhibition with MAK683
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is rapidly evolving, with the Polycomb Repressive Complex 2 (PRC2) emerging as a pivotal therapeutic target. While enzymatic inhibitors of the catalytic subunit EZH2 have shown clinical promise, the development of resistance remains a significant hurdle. This guide provides a comprehensive comparison of the allosteric PRC2 inhibitor, MAK683, with other PRC2-targeting agents, highlighting its unique mechanism of action and potential advantages. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to facilitate a deeper understanding of this novel therapeutic strategy.
The Allosteric Advantage: A Paradigm Shift in PRC2 Inhibition
MAK683 represents a distinct class of PRC2 inhibitors that allosterically target the non-catalytic subunit, Embryonic Ectoderm Development (EED).[1] Unlike EZH2 inhibitors that compete with the S-adenosyl methionine (SAM) cofactor at the enzyme's active site, MAK683 binds to the H3K27me3-binding pocket of EED.[1] This binding event prevents the allosteric activation of PRC2, thereby inhibiting the trimethylation of histone H3 at lysine 27 (H3K27me3) and leading to the de-repression of PRC2 target genes.[1][2] This novel mechanism offers several key advantages:
-
Overcoming Resistance: A primary advantage of targeting EED is the ability to overcome resistance to EZH2 inhibitors.[3][4][5] Resistance to EZH2 inhibitors can arise from mutations in the EZH2 catalytic domain that prevent inhibitor binding.[5] Since MAK683 targets a different subunit, it remains effective against cancer cells harboring such mutations.[3][5]
-
Broader Activity: By inhibiting the function of the entire PRC2 complex, EED inhibitors may have a broader and more profound impact on PRC2-dependent cancers compared to agents that solely target the enzymatic activity of EZH2.[6]
-
Potential for Synergy: The distinct mechanism of action of MAK683 opens up possibilities for combination therapies with other anticancer agents, including EZH2 inhibitors or drugs targeting other signaling pathways, to achieve synergistic effects.[7]
Comparative Performance of PRC2 Inhibitors
To provide a clear comparison, the following tables summarize the in vitro potency of MAK683 and other representative PRC2 inhibitors.
| Inhibitor | Target | Mechanism | Biochemical IC50 (nM) | Cellular H3K27me3 Reduction IC50 (nM) | Reference |
| MAK683 | EED | Allosteric | 9 ± 4 | 3 ± 2 | [6] |
| A-395 | EED | Allosteric | 18 | ~90 | [8] |
| APG-5918 | EED | Allosteric | 0.2 | Not Reported | [9] |
| Tazemetostat (EPZ-6438) | EZH2 | Catalytic (SAM-competitive) | 11-16 | 9 | [10][11] |
Table 1: Biochemical and Cellular Potency of PRC2 Inhibitors. This table compares the half-maximal inhibitory concentrations (IC50) of MAK683 with another EED inhibitor (A-395), a highly potent EED inhibitor (APG-5918), and an EZH2 catalytic inhibitor (Tazemetostat) in biochemical assays and for the reduction of the H3K27me3 mark in cells.
| Inhibitor | Cell Line | EZH2 Status | Proliferation IC50 (nM) | Reference |
| MAK683 | KARPAS-422 (DLBCL) | Y641F Mutant | 4 | [6] |
| APG-5918 | KARPAS-422 (DLBCL) | Y641F Mutant | 1.2 | [9] |
| Tazemetostat (EPZ-6438) | KARPAS-422 (DLBCL) | Y641F Mutant | <10 | [12] |
| Tazemetostat (EPZ-6438) | Pfeiffer (DLBCL) | A677G Mutant | <10 | [12] |
| Tazemetostat (EPZ-6438) | WSU-DLCL2 (DLBCL) | Y641F Mutant | 170 | [13] |
| Tazemetostat (EPZ-6438) | OCI-LY19 (DLBCL) | Wild-Type | >10,000 | [13] |
| APG-5918 | HuT102 (TCL) | Not Reported | 100 | [14] |
| Valemetostat | HuT102 (TCL) | Not Reported | 380 | [14] |
| Tazemetostat | HuT102 (TCL) | Not Reported | 570 | [14] |
Table 2: Anti-proliferative Activity of PRC2 Inhibitors in Cancer Cell Lines. This table presents the IC50 values for the inhibition of cell proliferation by various PRC2 inhibitors in different lymphoma cell lines, highlighting the increased sensitivity of EZH2-mutant cells to these agents.
Clinical Landscape of Allosteric PRC2 Inhibition
MAK683 is currently in Phase I/II clinical trials for the treatment of advanced malignancies, including diffuse large B-cell lymphoma (DLBCL) and nasopharyngeal carcinoma (NCT02900651).[2] Other allosteric EED inhibitors are also advancing through clinical development, underscoring the growing interest in this therapeutic strategy.
| Compound | Target | Phase of Development | Selected Indications | Reference |
| MAK683 | EED | Phase I/II | DLBCL, Nasopharyngeal Carcinoma, Advanced Solid Tumors | [2] |
| APG-5918 | EED | Phase I | Advanced Solid Tumors, Prostate Cancer | [15][16] |
| ORIC-944 | EED | Phase Ib | Metastatic Castration-Resistant Prostate Cancer | [17][18] |
| FTX-6058 | EED | Phase I | Sickle Cell Disease | [19] |
Table 3: Clinical Development of EED-Targeting Allosteric PRC2 Inhibitors. This table provides an overview of the current clinical trial status of MAK683 and other notable EED inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PRC2 inhibitors.
Biochemical PRC2 Inhibition Assay (AlphaLISA)
This assay quantifies the ability of a compound to inhibit the interaction between the EED subunit and a trimethylated histone H3 peptide.
-
Reagents and Materials:
-
Recombinant PRC2 complex (containing EZH2, EED, and SUZ12)
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-PRC2 antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., MAK683)
-
384-well white opaque microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the PRC2 complex and the test compound. Incubate for 30 minutes at room temperature.
-
Add the biotinylated H3K27me3 peptide and incubate for another 60 minutes.
-
Add a mixture of Streptavidin-coated Donor beads and anti-PRC2 antibody-conjugated Acceptor beads.
-
Incubate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular H3K27me3 Quantification (Western Blot)
This method is used to assess the effect of PRC2 inhibitors on the global levels of H3K27me3 in cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., KARPAS-422)
-
Cell culture medium and supplements
-
Test compounds (e.g., MAK683)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 72-96 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Calculate the percentage of H3K27me3 reduction relative to the vehicle-treated control.
-
Determine the IC50 value from a dose-response curve.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (e.g., MAK683)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multi-well plates (e.g., 96-well)
-
-
Procedure:
-
Seed cells at an appropriate density in opaque-walled multi-well plates.
-
Allow cells to attach and grow for 24 hours.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for a specified period (e.g., 7-14 days), replenishing the medium with fresh compound as needed.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the data on a dose-response curve.
-
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Mechanisms of PRC2 Inhibition. This diagram illustrates the distinct mechanisms of catalytic EZH2 inhibitors (e.g., Tazemetostat) and allosteric EED inhibitors (e.g., MAK683) in blocking PRC2-mediated H3K27 trimethylation.
Figure 2: Drug Discovery and Development Workflow for PRC2 Inhibitors. This flowchart outlines the key experimental stages in the preclinical and clinical evaluation of PRC2 inhibitors like MAK683.
Conclusion
Allosteric inhibition of PRC2 via the EED subunit, exemplified by MAK683, represents a promising and differentiated approach in epigenetic therapy. The primary advantage of this strategy lies in its potential to overcome resistance to conventional EZH2 catalytic inhibitors, thereby addressing a critical unmet need in oncology. The compelling preclinical data and the ongoing clinical evaluation of MAK683 and other EED inhibitors signal a new wave of innovation in the targeting of PRC2-dependent malignancies. This guide provides a foundational resource for researchers and clinicians to understand and compare these novel therapeutic agents as they progress through development.
References
- 1. Facebook [cancer.gov]
- 2. novartis.com [novartis.com]
- 3. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer [thno.org]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Facebook [cancer.gov]
- 16. Phase 1 Trial: APG-5918 an EED Inhibitor for Prostate Cancer Therapy – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 17. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 18. onclive.com [onclive.com]
- 19. fulcrumtx.com [fulcrumtx.com]
Validating the Specificity of MAK683 for EED: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MAK683's specificity for the Polycomb Repressive Complex 2 (PRC2) subunit Embryonic Ectoderm Development (EED) against other known EED and EZH2 inhibitors. This analysis is supported by quantitative data from various experimental assays and detailed protocols to aid in the replication and validation of these findings.
MAK683 is a potent and selective allosteric inhibitor of the EED subunit of the PRC2 complex.[1][2] It disrupts the EED-EZH2 protein-protein interaction, which is crucial for the catalytic activity of PRC2, a key regulator of gene expression through the methylation of histone H3 on lysine 27 (H3K27).[1][2] Dysregulation of PRC2 activity is implicated in various cancers, making it a significant therapeutic target. This guide evaluates the specificity of MAK683 by comparing its performance with other EED inhibitors such as EED226 and A-395, as well as with EZH2 inhibitors like tazemetostat, GSK343, and UNC1999.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of MAK683 and its alternatives against their respective targets. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a direct measure of inhibitor efficacy.
Table 1: Potency of EED Inhibitors
| Compound | Assay Type | Target | IC50 / Ki (nM) | Reference |
| MAK683 | Alphascreen | EED | 59 | [1] |
| LC-MS | PRC2 | 89 | [1] | |
| ELISA | H3K27me3 reduction | 26 | [1] | |
| EED226 | Enzymatic (peptide substrate) | PRC2 | 23.4 | [3] |
| Enzymatic (nucleosome substrate) | PRC2 | 53.5 | [3] | |
| A-395 | Enzymatic | PRC2 | 18 | |
| Binding (H3K27me3 competition) | EED | 7 | ||
| EEDi-5285 | Binding | EED | 0.2 |
Table 2: Potency of EZH2 Inhibitors
| Compound | Assay Type | Target | IC50 / Ki (nM) | Reference |
| Tazemetostat | Enzymatic | EZH2 (wild-type) | 11 (IC50), 2.5 (Ki) | |
| GSK343 | Enzymatic | EZH2 | 4 | |
| UNC1999 | Enzymatic | EZH2 | 2 | |
| Enzymatic | EZH1 | 45 |
Specificity Profile of MAK683
A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related and unrelated proteins. While comprehensive public data on a broad kinome or methyltransferase panel for MAK683 is limited, available information suggests high selectivity. For instance, EED226, the precursor to MAK683, demonstrated over 1000-fold selectivity for PRC2 over other histone methyltransferases.[4] It is crucial for researchers to perform their own comprehensive selectivity profiling to fully characterize the off-target effects of MAK683 in their specific experimental context.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for key validation assays are provided below.
PRC2 Signaling Pathway
The following diagram illustrates the central role of the EED subunit within the PRC2 complex and its inhibition by MAK683.
Experimental Workflow for Specificity Validation
This diagram outlines a typical workflow for validating the specificity of an EED inhibitor like MAK683.
Detailed Methodologies
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for EED-H3K27me3 Binding
This assay is used to quantify the binding of inhibitors to the EED protein by competing with a biotinylated H3K27me3 peptide.
-
Materials:
-
His-tagged recombinant human EED protein
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
-
MAK683 and other test compounds
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add 5 µL of diluted compound to the wells of a 384-well plate.
-
Add 5 µL of a solution containing His-EED protein to each well.
-
Add 5 µL of a solution containing biotinylated H3K27me3 peptide to each well.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Prepare a suspension of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions.
-
Add 10 µL of the bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
-
Materials:
-
Cell line of interest (e.g., Karpas-422)
-
Complete cell culture medium
-
MAK683 and other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermocycler
-
Western blot reagents and antibodies against EED and a loading control (e.g., GAPDH)
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the protein concentration and perform Western blotting to detect the amount of soluble EED at each temperature.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. In Vitro PRC2 Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the PRC2 complex and its inhibition by test compounds.
-
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)
-
Histone H3 peptide or reconstituted nucleosomes as substrate
-
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM) as the methyl donor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Scintillation fluid and counter or other detection method
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the PRC2 complex, histone substrate, and the test compound in the assay buffer.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated 3H-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Conclusion
MAK683 demonstrates high potency and selectivity as an allosteric inhibitor of the EED subunit of the PRC2 complex. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to validate its specificity in their own experimental systems. When compared to other EED and EZH2 inhibitors, MAK683's distinct mechanism of action and favorable potency profile make it a valuable tool for studying PRC2 biology and a promising candidate for therapeutic development. It is recommended that researchers conduct comprehensive off-target profiling to fully characterize the specificity of MAK683 for their intended applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MAK683 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in pioneering drug development, the proper handling and disposal of chemical compounds like MAK683 hydrochloride is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside detailed experimental protocols and a clear visualization of its mechanism of action, ensuring that laboratory practices remain safe, compliant, and environmentally responsible.
This compound is an inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By disrupting the interaction between EED and EZH2, MAK683 effectively inhibits the methyltransferase activity of PRC2, which plays a crucial role in epigenetic regulation and is often dysregulated in cancer.
Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. According to available safety data sheets (SDS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
A properly fitted respirator if handling in a non-ventilated area or if aerosolization is possible.
Proper Disposal Procedures for this compound
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. Adherence to institutional, local, and national regulations for chemical waste disposal is paramount.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., unused solutions, cell culture media) must be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other incompatible chemical wastes.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage of Waste:
-
Waste containers should be kept securely closed when not in use.
-
Store the waste in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to prevent the spread of any potential spills.
-
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. For smaller quantities, some safety data sheets suggest they can be disposed of with household waste, but it is crucial to follow official regulations.[2]
-
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
| Physical & Chemical Properties | |
| Molecular Formula | C20H18ClFN6O |
| Molecular Weight | 412.85 g/mol |
Data sourced from DC Chemicals Safety Data Sheet.[1]
Experimental Protocols
Detailed methodologies for key experiments involving inhibitors like this compound are crucial for reproducible research.
IC50 Determination using a Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an inhibitor.
Materials:
-
Recombinant EED protein
-
Biotinylated peptide substrate (e.g., H3K27me3)
-
Anti-EED antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2M H2SO4)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
This compound stock solution
-
96-well microplate
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of anti-EED antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor and Protein Incubation: In a separate plate, prepare serial dilutions of this compound. Add a constant concentration of recombinant EED protein to each dilution and incubate for 30-60 minutes at room temperature to allow for binding.
-
Transfer to Assay Plate: Transfer 100 µL of the inhibitor-protein mixture to the antibody-coated plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of biotinylated peptide substrate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This is a bead-based assay that measures molecular interactions in a microplate format.
Materials:
-
Donor and Acceptor beads (e.g., Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads)
-
His-tagged EED protein
-
Biotinylated peptide substrate (e.g., H3K27me3)
-
This compound stock solution
-
Assay buffer
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well of a 384-well plate, add the this compound dilution, His-tagged EED protein, and biotinylated peptide substrate.
-
Add the Nickel Chelate Acceptor beads and incubate in the dark at room temperature for 60 minutes to allow binding of the His-tagged protein.
-
Add the Streptavidin-coated Donor beads and incubate in the dark at room temperature for another 60 minutes to allow binding of the biotinylated peptide.
-
Read the plate on an AlphaScreen-capable plate reader. The signal will decrease as the inhibitor disrupts the protein-peptide interaction.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
MAK683 Signaling Pathway
The following diagram illustrates the mechanism of action of MAK683 as an EED inhibitor within the PRC2 complex.
Caption: Mechanism of MAK683 as an EED inhibitor of the PRC2 complex.
This compound Disposal Workflow
This diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
